2-Bromohexanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromohexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-3-4-6(7)5-8/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPBZVLPMTWRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317420 | |
| Record name | 2-Bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24764-98-5 | |
| Record name | 2-Bromohexanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24764-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromohexanal: Chemical Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexanal is an alpha-brominated aliphatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde functional group and a bromine atom on the adjacent carbon, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is a six-carbon aldehyde with a bromine atom substituted at the alpha (α) position relative to the carbonyl group.
Molecular Structure:
Biological Relevance and Toxicological Considerations
While specific metabolic or signaling pathways for this compound are not well-documented, the biological activity of α-haloaldehydes, in general, is of interest to toxicologists and drug development professionals. These compounds are known to be reactive electrophiles that can potentially alkylate biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and glutathione. This reactivity is the basis for their potential cytotoxicity.
The metabolism of aldehydes is a critical detoxification pathway in biological systems. Fatty aldehyde dehydrogenase (FALDH) is a key enzyme involved in the oxidation of long-chain aldehydes to their corresponding carboxylic acids. [1]It is plausible that this compound could be a substrate for such enzymes, leading to its metabolic conversion to 2-bromohexanoic acid. Further research is needed to elucidate the specific metabolic fate and toxicological profile of this compound.
Conclusion
This compound is a valuable bifunctional molecule with significant potential in organic synthesis. Its preparation via the bromination of its acetal provides a selective route to this compound. The aldehyde and α-bromo functionalities can be chemoselectively transformed into a variety of other useful chemical groups. While its specific biological roles are yet to be fully explored, its reactivity profile suggests potential applications in the design of targeted covalent inhibitors or as a probe for studying the biological effects of α-haloaldehydes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of 2-Bromohexanal from Hexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromohexanal from hexanal, a key intermediate in various organic syntheses. The document details established synthetic methodologies, including acid-catalyzed and organocatalytic approaches, and provides in-depth experimental protocols. Quantitative data is summarized for comparative analysis, and key mechanistic pathways and workflows are visualized to facilitate understanding.
Introduction
Alpha-bromo aldehydes are versatile synthetic building blocks due to the presence of two reactive functional groups: the aldehyde and the carbon-bromine bond. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack, while the aldehyde group itself can undergo a wide range of transformations. This compound, specifically, serves as a precursor for the introduction of a C6 chain with functionalities at the first and second positions, a common motif in pharmaceuticals and other fine chemicals.
This guide explores the primary methods for the synthesis of this compound, focusing on providing practical, reproducible experimental details and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Synthetic Methodologies
The synthesis of this compound from hexanal is primarily achieved through the electrophilic substitution of the α-hydrogen. The most common methods involve acid-catalyzed bromination and, more recently, organocatalytic approaches.
Acid-Catalyzed Alpha-Bromination
The acid-catalyzed alpha-bromination of aldehydes and ketones is a well-established transformation.[1][2][3] The reaction proceeds through an enol intermediate, which is formed under acidic conditions and acts as the nucleophile, attacking molecular bromine.[1] A common reagent system for this transformation is bromine in acetic acid.[1][2]
The generally accepted mechanism for acid-catalyzed alpha-bromination is depicted below:
References
Physical and chemical properties of 2-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Bromohexanal, a versatile aliphatic aldehyde of interest in organic synthesis. This document details its structural characteristics, physicochemical properties, reactivity, and provides illustrative experimental workflows.
Core Properties of this compound
This compound, with the molecular formula C₆H₁₁BrO, is characterized by a six-carbon chain with a bromine atom at the alpha position relative to the aldehyde functional group.[1] This structure imparts a unique reactivity to the molecule, making it a valuable intermediate in various synthetic pathways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties have been compiled from various sources, including computed data and experimental values where available.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [2][3] |
| Molecular Weight | 179.05 g/mol | [2][3] |
| CAS Number | 24764-98-5 | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | alpha-Bromohexanal, Hexanal, 2-bromo- | [2][3] |
| Boiling Point | 63 °C @ 12 Torr | [3] |
| Density | 1.292 g/cm³ @ 21 °C | [3] |
| Melting Point | Not available | [4] |
| XLogP3-AA | 2.3 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| InChI Key | LAPBZVLPMTWRCZ-UHFFFAOYSA-N | [2] |
| SMILES | CCCCC(C=O)Br | [2] |
Spectral Data
-
Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in the PubChem database, which can be used for identification purposes.[2] The mass spectrum of the related compound, cis-2-bromocyclohexanol, is also available for comparison.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Another key feature would be the C-Br stretching vibration, which usually appears in the fingerprint region. The IR spectrum of the related compound 2-bromohexane is available and shows C-H stretching and bending vibrations.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a downfield signal for the aldehydic proton (-CHO) around δ 9-10 ppm. The proton on the alpha-carbon, adjacent to both the bromine and the carbonyl group, would also be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde at a significant downfield shift (typically δ 190-200 ppm).
-
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of α-bromo aldehydes is the acid-catalyzed halogenation of the parent aldehyde.[8] This reaction proceeds through an enol intermediate.
Below is a generalized experimental workflow for the synthesis of this compound.
Experimental Protocol: α-Bromination of Hexanal (General Procedure)
This protocol is adapted from general procedures for the α-bromination of aldehydes.[8][9]
-
Reaction Setup: In a well-ventilated fume hood, a solution of hexanal in a suitable solvent (e.g., acetic acid or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of hexanal. The temperature should be maintained at 0-5 °C during the addition.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the acid and consume any unreacted bromine.
-
Extraction: The product is extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity
The presence of both an aldehyde group and a bromine atom at the alpha-position makes this compound a reactive and versatile synthetic intermediate.[1] The aldehyde group can undergo nucleophilic addition, while the bromine atom can be displaced in nucleophilic substitution reactions.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 2-bromohexanoic acid, using common oxidizing agents.[1]
-
Reduction: The aldehyde can be reduced to a primary alcohol, forming 2-bromohexan-1-ol, with reducing agents like sodium borohydride.[1]
-
Nucleophilic Substitution: The bromine atom at the α-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1] α-Halogenated carbonyl compounds are effective electrophiles for Sₙ2 reactions.
Handling and Storage
Given the reactivity of α-bromo aldehydes, this compound should be handled with care in a well-ventilated fume hood. It is likely to be a lachrymator and irritant. For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated) to minimize decomposition.[10] It should be stored away from moisture, strong bases, and oxidizing agents.
References
- 1. This compound | 24764-98-5 | Benchchem [benchchem.com]
- 2. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cyclohexanol, 2-bromo-, cis- [webbook.nist.gov]
- 6. 2-BROMOHEXANE(3377-86-4) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
2-Bromohexanal CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromohexanal, a halogenated aliphatic aldehyde with applications in organic synthesis and potential biological activities. This document details its chemical identity, physical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it explores its reactivity and known biological interactions, offering insights for its application in research and drug development.
Chemical Identity and Properties
This compound, also known as α-bromohexanal, is an organic compound with the chemical formula C₆H₁₁BrO.[1] It belongs to the class of α-haloaldehydes, characterized by a bromine atom at the carbon adjacent to the aldehyde functional group. This substitution pattern significantly influences its chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24764-98-5 | [1][2] |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| Appearance | Pale-yellow oil (typical for α-bromoaldehydes) | Inferred from general properties |
| Boiling Point | 63 °C at 12 Torr | [3] (from a similar compound's data) |
| Density | 1.292 g/cm³ at 21 °C | [3] (from a similar compound's data) |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the α-bromination of its parent aldehyde, hexanal.[4] Due to the propensity of aldehydes to undergo polymerization under acidic conditions generated during direct bromination (hydrobromic acid byproduct), careful control of reaction conditions or the use of alternative methods is crucial for achieving high selectivity and yield.[3]
Experimental Protocol: Synthesis via α-Bromination of Hexanal
This protocol is a general procedure for the α-bromination of aldehydes and can be adapted for this compound.
Materials:
-
Hexanal
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane, Carbon Tetrachloride, or Hexafluoroisopropanol - HFIP)[4][5]
-
Acid catalyst (e.g., p-Toluenesulfonic acid) for some methods
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hexanal in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., Bromine or NBS in the same solvent) dropwise to the stirred solution of hexanal.[5] The slow addition is critical to control the reaction temperature and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
Crude this compound is often unstable and may decompose upon standing or during purification.[6] Therefore, it is often recommended to use the crude product immediately in the subsequent reaction step. If purification is necessary, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed, although care must be taken to minimize contact time with the silica gel to avoid decomposition.[6]
Analytical Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data | Reference(s) |
| ¹H NMR | - Aldehydic proton (CHO) singlet around 9.5 ppm. - Methine proton (CHBr) multiplet around 4.2-4.5 ppm. - Methylene and methyl protons of the butyl chain between 0.9 and 2.0 ppm. | [7][8] (inferred) |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-200 ppm. - Brominated methine carbon (CHBr) signal around 50-60 ppm. - Aliphatic carbons of the butyl chain in the range of 13-35 ppm. | [9] (inferred) |
| Mass Spectrometry (MS) | - Molecular ion peaks (M⁺ and M⁺+2) with approximately equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns corresponding to the loss of Br, CHO, and alkyl fragments. | [10][11][12] |
| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-Br stretching vibration in the fingerprint region. | [13][14] (inferred) |
Chemical Reactivity and Biological Interactions
The reactivity of this compound is dominated by its two functional groups: the aldehyde and the α-bromo substituent.[4]
-
Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid (2-bromohexanoic acid), reduction to an alcohol (2-bromohexan-1-ol), and nucleophilic addition reactions.[4]
-
α-Bromo Substituent: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution by a variety of nucleophiles.
This dual reactivity makes this compound a versatile intermediate in organic synthesis.
From a biological perspective, α-haloaldehydes are known to be reactive electrophiles. Their cytotoxicity is often attributed to their ability to react with biological nucleophiles, such as the thiol groups of cysteine residues and the imidazole groups of histidine residues in proteins.[15][16] Such reactions can lead to enzyme inhibition and disruption of cellular signaling pathways.[17] While specific signaling pathways involving this compound have not been extensively elucidated, its potential for covalent modification of proteins is a key aspect of its biological activity.
// Edges edge [color="#202124", arrowhead="normal", penwidth=1.5]; Hexanal -> Bromohexanal [label="Bromination", fontcolor="#202124"]; Bromohexanal -> Oxidation; Bromohexanal -> Reduction; Bromohexanal -> Nucleophilic_Substitution; Oxidation -> Carboxylic_Acid; Reduction -> Alcohol; Nucleophilic_Substitution -> Substituted_Product; Bromohexanal -> Biological_Nucleophiles [style=dashed]; Biological_Nucleophiles -> Protein_Modification [style=dashed]; Protein_Modification -> Enzyme_Inhibition [style=dashed]; } .dot Caption: Chemical synthesis, reactivity, and potential biological interactions of this compound.
Conclusion
This compound is a reactive chemical intermediate with established utility in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for more complex molecules. While its biological activity is not yet fully characterized, its electrophilic nature suggests a potential for interaction with biological systems, warranting further investigation for applications in medicinal chemistry and drug development. This guide provides a foundational understanding of this compound for researchers and scientists working in these fields.
References
- 1. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-HEXANAL ,24764-98-5 _Chemical Cloud Database [chemcd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 24764-98-5 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-BROMOHEXANE(3377-86-4) IR Spectrum [m.chemicalbook.com]
- 15. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromohexanal: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexanal is an alpha-halogenated aliphatic aldehyde that serves as a versatile and valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a labile bromine atom at the α-position, allows for a diverse range of chemical transformations. This reactivity makes it a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of this compound, with a focus on its applications in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimental spectra are not widely available in the public domain, the expected data has been compiled based on established principles and data from analogous compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| CAS Number | 24764-98-5 | [1] |
| Canonical SMILES | CCCCC(C=O)Br | [1] |
| InChI Key | LAPBZVLPMTWRCZ-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a liquid | |
| Boiling Point | Not readily available | [2] |
| Density | Not readily available | [2] |
Spectroscopic Data (Expected)
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | δ (ppm): 9.4-9.6 (d, 1H, -CHO), 4.2-4.4 (dd, 1H, -CH(Br)-), 1.8-2.1 (m, 2H, -CH₂-), 1.3-1.6 (m, 4H, -CH₂CH₂-), 0.9-1.0 (t, 3H, -CH₃). The aldehyde proton will be a doublet due to coupling with the alpha-proton. The alpha-proton will be a doublet of doublets due to coupling with the aldehyde proton and the adjacent methylene protons. |
| ¹³C NMR | δ (ppm): 190-195 (-CHO), 55-65 (-CH(Br)-), 30-40, 20-30, 10-15 (alkyl carbons). |
| IR Spectroscopy | ν (cm⁻¹): 2960-2850 (C-H stretch), 2750-2720 (aldehyde C-H stretch), 1730-1715 (strong, C=O stretch), 650-550 (C-Br stretch). |
| Mass Spectrometry | m/z: Molecular ion peaks at 178 and 180 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Common fragmentation patterns include loss of Br (M-79/81), loss of CHO (M-29), and alpha-cleavage.[3][4][5] |
Synthesis of this compound
The primary method for the synthesis of this compound is the direct alpha-bromination of hexanal. This reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid or base.
General Workflow for α-Bromination of Hexanal
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed α-Bromination of Hexanal
This protocol is a representative procedure adapted from general methods for the alpha-bromination of aldehydes.[6][7]
Materials:
-
Hexanal
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Safety Precautions: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Key Reactions of this compound in Organic Synthesis
The dual reactivity of this compound makes it a valuable precursor for a variety of functionalized molecules.
Oxidation to 2-Bromohexanoic Acid
The aldehyde functional group can be readily oxidized to a carboxylic acid without affecting the alpha-bromo substituent.
References
- 1. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
The Genesis of a Key Synthetic Building Block: Uncovering the Discovery of 2-Bromohexanal
For researchers, scientists, and drug development professionals, the strategic use of versatile chemical intermediates is a cornerstone of innovation. Among these, α-bromoaldehydes, and specifically 2-bromohexanal, serve as powerful synthons in the construction of complex molecular architectures. This in-depth technical guide delves into the key literature surrounding the discovery and synthesis of this compound, providing a comprehensive resource complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.
A Seminal Publication in Aldehyde Bromination
The primary method for the synthesis of this compound was significantly advanced by the work of S.C. Welch and his collaborators, as detailed in their 1980 publication in the journal Synthesis. This paper, titled "A New, Simple Synthesis of α-Bromoaldehydes", has become a cornerstone reference for the direct α-bromination of aldehydes. The researchers developed a straightforward and efficient method for this transformation, which had previously been a challenge in synthetic chemistry.
Experimental Protocols for the Synthesis of this compound
The following sections provide a detailed look at the experimental methodologies for the synthesis of this compound, drawing from the seminal literature and other relevant primary sources.
Direct Photobromination of Hexanal
This method, pioneered by Welch and colleagues, involves the direct reaction of hexanal with a brominating agent under photochemical conditions.
Experimental Protocol:
A solution of hexanal (1.0 equivalent) in a suitable solvent such as carbon tetrachloride is prepared. To this solution, N-bromosuccinimide (NBS) (1.1 equivalents) is added. The reaction mixture is then irradiated with a sunlamp or a similar light source, which initiates the radical bromination at the α-position of the aldehyde. The reaction is typically carried out at room temperature and is monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Bromination of Hexanal via its Acetal
An alternative approach to the synthesis of this compound involves the bromination of a protected form of the aldehyde, typically a dimethyl acetal. This method can offer advantages in terms of selectivity and handling of the starting materials.
Experimental Protocol:
Hexanal is first converted to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst. The resulting hexanal dimethyl acetal is then treated with a brominating agent, such as bromine in a suitable solvent. The reaction proceeds to give the α-bromo acetal, which is subsequently hydrolyzed under acidic conditions to yield this compound. Purification is typically achieved through vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Method | Starting Material | Brominating Agent | Solvent | Yield (%) | Boiling Point (°C/Torr) | Density (g/cm³) |
| Direct Photobromination | Hexanal | N-Bromosuccinimide | Carbon Tetrachloride | Not explicitly stated in all sources | 63 / 12 | 1.292 |
| Acetal Bromination | Hexanal Dimethyl Acetal | Bromine | Not specified | Not explicitly stated in all sources | - | - |
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the general workflow for the synthesis of this compound.
Conclusion
The discovery and development of synthetic routes to this compound have provided the scientific community with a valuable and versatile building block. The direct photobromination method reported by Welch and coworkers stands out for its simplicity and efficiency. This technical guide, by consolidating the key literature, experimental protocols, and quantitative data, aims to serve as a comprehensive resource for researchers leveraging this important synthon in their pursuit of novel chemical entities and therapeutic agents.
Health and Safety Information for 2-Bromohexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 2-Bromohexanal. Due to the limited availability of comprehensive safety and toxicological data for this specific compound, a thorough risk assessment should be conducted before handling. All laboratory activities should be performed in accordance with institutional safety protocols and under the supervision of qualified personnel.
Chemical Identification and Physical Properties
This compound is an alpha-brominated aldehyde. The presence of both a reactive aldehyde group and a bromine atom suggests potential for significant chemical and biological reactivity.[1] While comprehensive experimental data is limited, computed properties and some experimental values have been reported.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [1][2][3] |
| Molecular Weight | 179.05 g/mol | [1][3] |
| CAS Number | 24764-98-5 | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | alpha-Bromohexanal, 2-bromo-hexanal | [1][3] |
| Density | 1.292 g/cm³ @ 21 °C | [3] |
| Boiling Point | 63 °C @ 12 Torr | [3] |
| Melting Point | Not available | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.139 | [3] |
| SMILES | CCCCC(C=O)Br | [1] |
| InChIKey | LAPBZVLPMTWRCZ-UHFFFAOYSA-N | [1][2] |
Hazard Identification and Toxicological Information
General Hazards (Inferred):
-
Skin and Eye Irritation: Likely to be a skin and eye irritant.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
-
Toxicity: The toxicological properties have not been fully investigated.[4]
No specific LD50 or other quantitative toxicological data for this compound were identified.
Safe Handling and Storage
Given the lack of comprehensive safety data, stringent safety precautions should be implemented when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.
-
-
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In case of exposure or spill, follow these emergency procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Do not let the chemical enter the environment.
-
Experimental Protocols
No specific experimental protocols for the safety and toxicity testing of this compound were found in the reviewed literature. For general guidance on toxicity testing of chemicals, researchers can refer to established protocols from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the Interagency Regulatory Liaison Group (IRLG). These protocols provide frameworks for assessing acute oral, dermal, and inhalation toxicity, as well as eye and skin irritation.
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: A workflow diagram for the safe handling of this compound.
Caption: A flowchart for emergency response to this compound exposure.
Caption: Logical relationships in assessing the hazards of this compound.
References
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexanal is a bifunctional organic molecule featuring a reactive aldehyde group and a bromine atom at the alpha-position. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The aldehyde functionality serves as a key electrophilic center, susceptible to a wide array of nucleophilic attacks, while the adjacent bromine atom can influence the reactivity of the carbonyl group and participate in subsequent transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing common synthetic routes, key reactions, and experimental protocols.
Synthesis of this compound
The primary synthetic route to this compound involves the α-bromination of hexanal. This reaction is typically achieved using bromine (Br₂) in the presence of an acid catalyst, such as hydrobromic acid, or by employing N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: α-Bromination of Hexanal
Materials:
-
Hexanal
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid (glacial) or other suitable solvent
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in acetic acid (or portion-wise addition of NBS) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by vacuum distillation.
Quantitative Data:
-
Yield: Typically moderate to high, depending on the specific conditions and brominating agent used.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a primary site for chemical transformations. Its electrophilic carbon is readily attacked by a variety of nucleophiles.
Oxidation to 2-Bromohexanoic Acid
The aldehyde group can be easily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid).[1][2]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone or a suitable solvent mixture
-
Sodium bisulfite (for quenching)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred mixture.
-
Monitor the reaction by TLC. The disappearance of the starting material and the formation of a brown manganese dioxide precipitate indicate reaction progress.
-
Once the reaction is complete, quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromohexanoic acid.
Quantitative Data:
| Reaction | Product | Oxidizing Agent | Typical Yield |
| Oxidation | 2-Bromohexanoic acid | KMnO₄ | High |
Spectroscopic Data for 2-Bromohexanoic Acid:
-
¹H NMR (CDCl₃): δ 11.5-12.0 (br s, 1H, COOH), 4.25 (t, 1H, CHBr), 2.1-1.8 (m, 2H, CH₂), 1.5-1.3 (m, 4H, 2xCH₂), 0.9 (t, 3H, CH₃).[3][4]
-
¹³C NMR (CDCl₃): δ 175.0 (C=O), 47.0 (CHBr), 33.0 (CH₂), 27.0 (CH₂), 22.0 (CH₂), 13.5 (CH₃).[3][5]
-
IR (neat): 2950-3300 (br, O-H), 1715 (C=O), 680 (C-Br) cm⁻¹.[3][6]
Reduction to 2-Bromohexan-1-ol
The aldehyde group is readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[4][7]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Continue stirring at 0 °C for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromohexan-1-ol.
Quantitative Data:
| Reaction | Product | Reducing Agent | Typical Yield |
| Reduction | 2-Bromohexan-1-ol | NaBH₄ | High |
Spectroscopic Data for 2-Bromohexan-1-ol:
-
¹H NMR (CDCl₃): δ 4.0-3.8 (m, 1H, CHBr), 3.8-3.6 (m, 2H, CH₂OH), 2.0-1.8 (m, 2H, CH₂), 1.6-1.3 (m, 4H, 2xCH₂), 0.9 (t, 3H, CH₃), 2.5-2.0 (br s, 1H, OH).
-
¹³C NMR (CDCl₃): δ 66.0 (CH₂OH), 58.0 (CHBr), 34.0 (CH₂), 28.0 (CH₂), 22.5 (CH₂), 14.0 (CH₃).
-
IR (neat): 3350 (br, O-H), 2950, 2870 (C-H), 690 (C-Br) cm⁻¹.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is a prime target for various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols.[6] Due to the presence of the α-bromo substituent, side reactions such as enolization or reaction at the bromine atom can occur, necessitating careful control of reaction conditions.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous diethyl ether or THF to the flask and cool to 0 °C.
-
Slowly add the Grignard reagent via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography or distillation.
Quantitative Data:
| Reaction | Product (with MeMgBr) | Nucleophile | Typical Yield |
| Grignard Reaction | 3-Bromoheptan-2-ol | Methylmagnesium bromide | Variable |
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide.
Under basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in an aldol reaction. The presence of the α-bromo substituent can influence the regioselectivity of enolate formation and the subsequent reaction pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of this compound.
Caption: Key reactions of this compound.
Caption: General experimental workflow.
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its aldehyde group. This guide has outlined the primary methods for its synthesis and its key transformations, including oxidation, reduction, and nucleophilic additions. The provided experimental protocols and data serve as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this compound in the creation of novel and complex molecules. Further investigation into the stereoselective control of these reactions, influenced by the α-bromo substituent, presents an exciting avenue for future research.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. 2-Bromohexanoic acid | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-2-Bromohexanoic acid(616-05-7) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromohexane | C6H13Br | CID 18805 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of the Bromine Atom in the Reactivity of 2-Bromohexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromohexanal, a bifunctional organic molecule, possesses a unique reactivity profile conferred by the presence of both an aldehyde group and a bromine atom at the α-position. This guide provides an in-depth analysis of the role of the bromine atom in modulating the chemical behavior of this compound. We will explore its influence on the molecule's electrophilicity, its participation in nucleophilic substitution and elimination reactions, and its impact on the reactivity of the adjacent carbonyl group. This document will also present detailed experimental protocols for key transformations of this compound, summarize quantitative data, and provide visualizations of reaction mechanisms and workflows to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.
Introduction
α-Haloaldehydes are a class of versatile synthetic intermediates owing to their dual reactivity. The aldehyde functionality serves as a site for nucleophilic addition, while the halogen atom at the α-carbon acts as a leaving group in nucleophilic substitution reactions or participates in elimination reactions. This compound (C₆H₁₁BrO) is a representative example of this class, featuring a six-carbon chain with a bromine atom at the carbon adjacent to the aldehyde group.[1] The strategic placement of the bromine atom significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide will dissect the multifaceted role of the bromine atom in this compound, providing a technical resource for its application in complex organic synthesis and medicinal chemistry.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [2] |
| Molecular Weight | 179.05 g/mol | [2] |
| CAS Number | 24764-98-5 | [2] |
| Appearance | Colorless to pale yellow liquid (presumed) | |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
Spectroscopic Data (Predicted and General Observations):
-
¹H NMR: The proton on the α-carbon (CH-Br) is expected to appear as a multiplet deshielded by both the bromine atom and the aldehyde group. The aldehydic proton will be a singlet or a triplet (if coupled to the α-proton) at a significantly downfield chemical shift. The remaining alkyl protons will appear in the upfield region of the spectrum.
-
¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (typically 190-200 ppm). The α-carbon bonded to the bromine atom will be deshielded compared to a typical sp³ carbon, with its chemical shift influenced by the electronegativity of bromine.[4]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1720-1740 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region.
The Influence of the Bromine Atom on Reactivity
The bromine atom at the α-position exerts a profound influence on the reactivity of this compound through several mechanisms:
-
Inductive Effect: As an electronegative atom, bromine withdraws electron density from the α-carbon through the σ-bond (inductive effect). This makes the α-carbon more electrophilic and susceptible to nucleophilic attack.
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions at the α-carbon.
-
Steric Hindrance: The presence of the bromine atom can introduce steric hindrance, potentially influencing the stereochemical outcome of reactions at the carbonyl center.
-
Activation of the Carbonyl Group: The electron-withdrawing nature of the bromine atom can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This is due to the interaction between the σ(C-Br) and π(C=O) orbitals, which lowers the energy of the LUMO, making it more susceptible to nucleophilic attack.[5]
Key Reactions of this compound
This compound undergoes a variety of chemical transformations, primarily involving the aldehyde and the bromo functionalities.
Nucleophilic Substitution at the α-Carbon
The bromine atom serves as a good leaving group, allowing for a range of nucleophiles to displace it via an Sₙ2 mechanism. The reactivity of α-halo carbonyl compounds in Sₙ2 reactions is often enhanced due to the stabilization of the transition state by the adjacent carbonyl group.[5]
General Reaction Scheme:
Caption: Nucleophilic substitution at the α-carbon of this compound.
Common nucleophiles include amines, alkoxides, thiolates, and carbanions. These reactions are fundamental in building molecular complexity.
Reactions at the Aldehyde Group
The aldehyde group in this compound is susceptible to nucleophilic addition reactions.
The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
General Reaction Scheme:
Caption: Reduction of this compound to 2-bromohexan-1-ol.
Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. Mild oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid side reactions.[6][7][8][9]
General Reaction Scheme:
Caption: Oxidation of this compound to 2-bromohexanoic acid.
Elimination Reactions
Under basic conditions, this compound can undergo dehydrobromination to form α,β-unsaturated aldehydes. This reaction is a valuable method for introducing a carbon-carbon double bond.[10]
General Reaction Scheme:
Caption: Elimination reaction of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis and key reactions of this compound, adapted from literature procedures for similar α-bromoaldehydes.[11][12]
Synthesis of this compound
A highly selective method for the synthesis of α-bromoaldehydes involves the bromination of the corresponding aldehyde.[11]
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Protocol:
-
To a solution of hexanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a solution of bromine (1.0 eq) dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred until the reaction is complete, as monitored by TLC or GC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
A study on the synthesis of α-bromobutyraldehyde and α-bromoheptaldehyde reported selectivities as high as 98% at 40% conversion.[11]
Reduction of this compound to 2-Bromohexan-1-ol
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromohexan-1-ol.
Oxidation of this compound to 2-Bromohexanoic Acid
Protocol using Pyridinium Chlorochromate (PCC): [7][8][9]
-
To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 2-bromohexanoic acid by column chromatography or distillation.
Role in Drug Development and Biological Activity
α-Haloaldehydes are known for their biological activity, which is often attributed to their ability to act as alkylating agents.[13] They can react with nucleophilic residues in biomolecules such as proteins and DNA, leading to cellular damage.[14][15] This reactivity makes them interesting candidates for the development of therapeutic agents, particularly in cancer chemotherapy, where the alkylation of DNA can induce apoptosis in rapidly dividing cells.
While specific studies on the drug development applications of this compound are limited in the reviewed literature, its bifunctional nature makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[16][] The bromine atom can be displaced by various nucleophiles to introduce different functional groups, while the aldehyde can be transformed into other functionalities, allowing for the construction of diverse molecular scaffolds.
The cytotoxicity of aldehydes is a well-documented phenomenon.[14][15][18] Saturated and α,β-unsaturated aldehydes can induce DNA damage and protein damage, leading to cell death.[14] The presence of the bromine atom in this compound is expected to enhance its electrophilicity and reactivity towards biological nucleophiles, potentially leading to significant cytotoxic effects. Further research is needed to fully elucidate the specific biological targets and signaling pathways affected by this compound.
Conclusion
The bromine atom at the α-position of this compound is a key determinant of its chemical reactivity. It enhances the electrophilicity of both the α-carbon and the carbonyl carbon, serves as an excellent leaving group in nucleophilic substitution reactions, and facilitates elimination reactions to form unsaturated systems. This dual reactivity makes this compound a valuable and versatile building block in organic synthesis. For professionals in drug development, the inherent reactivity of the α-bromoaldehyde moiety presents both opportunities for the design of targeted covalent inhibitors and challenges related to potential off-target toxicity. A thorough understanding of the principles outlined in this guide is essential for the effective and safe utilization of this compound in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. fiveable.me [fiveable.me]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical intermediates | lookchem [lookchem.com]
- 18. Aldehyde dehydrogenase 7A1 (ALDH7A1) attenuates reactive aldehyde and oxidative stress induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromohexanal for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and biological activities of 2-Bromohexanal, a reactive aldehyde with potential applications in organic synthesis and pharmacology. This document provides a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its synonyms, chemical characteristics, experimental protocols for its synthesis, and its known biological interactions, including its role in inducing apoptosis.
Core Chemical Information
This compound, a halogenated aliphatic aldehyde, is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of both an aldehyde functional group and a bromine atom at the alpha-position, allowing for a variety of chemical transformations.
Synonyms and Identifiers
A comprehensive list of synonyms and identifiers for this compound is provided below to facilitate its identification across various chemical databases and publications.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 24764-98-5 |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| InChI | InChI=1S/C6H11BrO/c1-2-3-4-6(7)5-8/h5-6H,2-4H2,1H3 |
| InChIKey | LAPBZVLPMTWRCZ-UHFFFAOYSA-N |
| SMILES | CCCCC(C=O)Br |
| Other Names | α-Bromohexanal, Hexanal, 2-bromo- |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. These computed properties offer valuable insights into its behavior in various experimental settings.
| Property | Value |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 177.99933 g/mol |
| Monoisotopic Mass | 177.99933 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 8 |
| Complexity | 63.5 |
| Boiling Point | 63 °C at 12 Torr[1] |
| Density | 1.292 g/cm³ at 21 °C[1] |
Experimental Protocols
Synthesis of this compound via α-Bromination of Hexanal
A common and effective method for the synthesis of this compound is the α-bromination of the parent aldehyde, hexanal. The following protocol is a general procedure that can be adapted for this specific synthesis.[2]
Materials:
-
Hexanal
-
N-Bromosuccinimide (NBS)
-
Organocatalyst (e.g., a chiral secondary amine for enantioselective synthesis)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, dissolve the aldehyde (e.g., hexanal, 1.0 equivalent) and the organocatalyst in the chosen solvent.
-
Slowly add a solution of N-bromosuccinimide (NBS) to the reaction mixture. The slow addition is crucial to minimize dibromination.[2] The reaction progress can be monitored by techniques such as ¹H NMR to observe the consumption of the starting material.[2]
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NH₄Cl and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable eluent system (e.g., 9:1 hexane:EtOAc) to yield the pure this compound.[2]
Purification:
For larger scale purifications or to remove impurities with close boiling points, fractional distillation under reduced pressure can be employed.[3][4] The boiling point of this compound is reported as 63 °C at 12 Torr, which can serve as a reference for the distillation process.[1]
Biological Activity and Signaling Pathways
This compound has garnered interest for its biological activities, particularly its cytotoxic effects.[2] The reactivity of the aldehyde group and the bromine substituent are key to its mechanism of action, allowing it to interact with cellular components.[2]
Cytotoxicity and Apoptosis Induction
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines, leading to increased apoptosis.[2] This suggests its potential as an anticancer agent. The induction of apoptosis is likely linked to its ability to modulate signaling pathways involved in cell survival and death.[2]
Aldehydes, in general, can exert toxicity by acting as electrophiles and forming adducts with biological nucleophiles, such as the primary nitrogen groups on lysine residues or the thiolate groups on cysteine residues in proteins.[5][6] This interaction can disrupt cellular processes and lead to cell death.
Proposed Apoptosis Signaling Pathway
The precise signaling pathway for this compound-induced apoptosis is not fully elucidated. However, based on the general mechanisms of aldehyde toxicity and apoptosis, a plausible pathway involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by intracellular stress, such as the damage caused by reactive electrophiles like this compound.
The binding of this compound to cellular proteins can lead to cellular stress and the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[] These proteins then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[8] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell, leading to apoptosis.[8]
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Synthetic Applications of 2-Bromohexanal in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic utilization of 2-bromohexanal, a versatile bifunctional reagent in organic chemistry. Its aldehyde and α-bromo functionalities allow for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including heterocyclic compounds and other intermediates relevant to drug development.
Overview of Synthetic Applications
This compound serves as a precursor in a variety of synthetic transformations, primarily involving nucleophilic substitution at the α-carbon and reactions characteristic of aldehydes. Key applications include:
-
Synthesis of Heterocyclic Compounds: It is a key starting material for the synthesis of substituted thiazoles and oxazoles, which are important scaffolds in medicinal chemistry.
-
Oxidation and Reduction Reactions: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to α-bromo acids and alcohols.
-
Carbon-Carbon Bond Forming Reactions: this compound can participate in various named reactions such as the Wittig reaction, Darzens condensation, and Corey-Fuchs reaction to form alkenes, epoxides, and alkynes, respectively.
-
Rearrangement Reactions: Under basic conditions, it can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
The following sections provide detailed protocols and quantitative data for these key applications.
Synthesis of Heterocyclic Compounds
The presence of an electrophilic carbonyl carbon and a carbon bearing a good leaving group (bromide) in a 1,2-relationship makes this compound an ideal substrate for the synthesis of five-membered heterocycles.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone or aldehyde with a thioamide. In the case of this compound, reaction with thiourea yields a 2-aminothiazole derivative.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Amino-4-butylthiazole
-
To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (0.5 M).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the desired 2-amino-4-butylthiazole.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data for Hantzsch Thiazole Synthesis (Representative)
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 3 | 99 | [1] |
| This compound | Thiourea | Ethanol | Reflux | 2-4 | ~90 (estimated) | Analogous to[1] |
Logical Relationship of Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of 2-amino-4-butylthiazole.
Oxazole Synthesis
Substituted oxazoles can be synthesized from this compound by reacting it with an amide, followed by cyclization.[2][3]
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Phenyl-4-butyloxazole (Generalized)
-
In a sealed tube, combine this compound (1.0 eq), benzamide (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile (0.2 M).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-phenyl-4-butyloxazole.
Quantitative Data for Oxazole Synthesis (Representative)
| α-Bromo Carbonyl | Amide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| α-Bromo Ketone | Benzylamine | K3PO4 | CCl3Br | Room Temp | High | [2] |
| 2-Oxo-2-phenylethyl acetate | Benzylamine | K2CO3 | Ethyl Acetate | 80 | 85 | [3] |
Oxidation and Reduction Reactions
The aldehyde functionality of this compound can be easily transformed into other oxidation states.
Oxidation to 2-Bromohexanoic Acid
Reaction Scheme:
Experimental Protocol: Oxidation using Potassium Permanganate
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO4) (approx. 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and wash it with the solvent.
-
Acidify the filtrate with dilute HCl and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain 2-bromohexanoic acid.
Reduction to 2-Bromohexan-1-ol
Reaction Scheme:
Experimental Protocol: Reduction using Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol or ethanol (0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (0.3 eq, to provide a slight excess of hydride) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromohexan-1-ol.
Quantitative Data for Oxidation and Reduction
| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxidation | KMnO4 | Acetone/Water | 0-10 | 1-2 | >80 (typical) |
| Reduction | NaBH4 | Methanol | 0 - RT | 1.5-2.5 | >90 (typical) |
Workflow for Oxidation and Reduction of this compound
Caption: Oxidation and reduction pathways of this compound.
Carbon-Carbon Bond Forming Reactions
This compound is a valuable substrate for several classic organic reactions that form new carbon-carbon bonds.
Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes using a phosphorus ylide.[4][5][6][7][8]
Experimental Protocol (Generalized)
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent like THF or DMSO.
-
Cool the ylide solution to the appropriate temperature (often -78 °C to 0 °C).
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.
Darzens Condensation
This reaction produces α,β-epoxy esters (glycidic esters) from an aldehyde and an α-haloester in the presence of a base.[9][10][11][12][13]
Experimental Protocol (Generalized)
-
To a solution of this compound (1.0 eq) and an α-haloester (e.g., ethyl chloroacetate) (1.1 eq) in an aprotic solvent (e.g., THF, benzene), add a strong base (e.g., sodium ethoxide, potassium tert-butoxide) (1.1 eq) at low temperature (0 °C).
-
Stir the mixture and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the glycidic ester by column chromatography or distillation.
Corey-Fuchs Reaction
This two-step reaction transforms an aldehyde into a terminal alkyne.[14][15][16][17][18]
Experimental Protocol (Generalized)
Step 1: Formation of the Dibromoalkene
-
To a solution of triphenylphosphine (2.0 eq) and carbon tetrabromide (1.0 eq) in dichloromethane at 0 °C, add this compound (1.0 eq).
-
Allow the reaction to stir and warm to room temperature.
-
Upon completion, concentrate the reaction mixture and purify the dibromoalkene by chromatography.
Step 2: Formation of the Alkyne
-
Dissolve the dibromoalkene (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (2.1 eq) and stir the reaction at -78 °C.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Extract the alkyne, wash, dry, and purify.
Signaling Pathway of Key C-C Bond Forming Reactions
Caption: Key carbon-carbon bond forming reactions of this compound.
Favorskii Rearrangement
The Favorskii rearrangement of α-halo ketones (and aldehydes) with a base leads to carboxylic acid derivatives, often with ring contraction in cyclic systems. For an acyclic substrate like this compound, a rearranged ester or acid is formed.[19][20][21][22][23]
Reaction Scheme:
Experimental Protocol (Generalized)
-
Dissolve this compound (1.0 eq) in an alcohol solvent corresponding to the desired ester (e.g., methanol for a methyl ester).
-
Add a solution of the corresponding sodium alkoxide (e.g., sodium methoxide in methanol) (1.1-1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
After completion, cool the mixture and neutralize with aqueous acid.
-
Extract the product, wash with water and brine, dry, and concentrate.
-
Purify the resulting ester by distillation or column chromatography.
Quantitative Data for Favorskii Rearrangement (Representative)
| α-Halo Ketone | Base | Solvent | Product | Yield (%) | Reference |
| 2-Bromocyclohexanone | NaOH(aq) | Water | Cyclopentanecarboxylic acid | - | [23] |
| Substituted α-bromo ketone | NaOMe | MeOH/Et2O | Rearranged ester | 78 | [19] |
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its dual reactivity allows for the construction of a wide array of functional groups and molecular scaffolds. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this valuable intermediate in their own research and development endeavors, particularly in the fields of medicinal chemistry and materials science. Further exploration of organocatalytic and asymmetric transformations involving this compound is a promising area for future investigation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Darzens reaction - Wikipedia [en.wikipedia.org]
- 10. Darzens Reaction [organic-chemistry.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. jk-sci.com [jk-sci.com]
- 13. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 14. Item - Developments of corey-fuchs reaction in organic and total synthesis of natural products - figshare - Figshare [figshare.com]
- 15. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Corey-Fuchs Reaction [organic-chemistry.org]
- 18. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 19. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 20. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. purechemistry.org [purechemistry.org]
- 23. homework.study.com [homework.study.com]
Application Notes: 2-Bromohexanal as a Versatile Building Block in the Total Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-bromohexanal as a chiral building block in the total synthesis of complex molecules, exemplified by the hypothetical synthesis of Hexanomycin, a novel (fictional) marine-derived macrolide with potent kinase inhibitory activity.
Introduction
This compound is a bifunctional synthetic intermediate offering a unique combination of reactive sites: an aldehyde for chain elongation and a bromine atom at the α-position for stereoselective transformations and further functionalization. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a valuable precursor in the stereocontrolled synthesis of natural products and pharmaceutical agents. This document outlines key applications and provides detailed protocols for its use.
Key Applications of this compound in Total Synthesis
This compound serves as a linchpin in synthetic strategies due to its dual reactivity. The aldehyde functionality allows for classical transformations such as Wittig reactions, aldol additions, and reductive aminations. The α-bromo substituent enables a range of stereoselective reactions, including:
-
Nucleophilic Substitution: Introduction of various functional groups with inversion of stereochemistry.
-
Reformatsky and Related Reactions: Formation of β-hydroxy esters and related structures.
-
Organocatalytic α-Functionalization: Enantioselective introduction of substituents.
-
Radical Reactions: Formation of carbon-carbon and carbon-heteroatom bonds.
Hypothetical Total Synthesis of Hexanomycin
To illustrate the application of this compound, a hypothetical total synthesis of Hexanomycin, a fictional 14-membered macrolide with inhibitory activity against the (fictional) Hexanokinase-1 (HK-1), is presented. The retrosynthetic analysis identifies this compound as a key starting material for the C1-C6 fragment of the molecule.
Figure 1: Retrosynthetic Analysis of Hexanomycin
Caption: Retrosynthetic disconnection of Hexanomycin highlighting the derivation of the C1-C6 fragment from this compound.
Experimental Protocols & Data
Protocol 1: Stereoselective Reductive Aldol-Type Reaction of this compound
This protocol describes the germanium(II)-mediated reductive cross-aldol type reaction between this compound and a separate aldehyde fragment, a method adapted from established procedures for α-bromoaldehydes.[1] This reaction stereoselectively forms a key C-C bond and sets a crucial stereocenter.
Reaction Scheme:
(C1-C6 Fragment Synthesis)
Table 1: Quantitative Data for the Reductive Aldol-Type Reaction
| Entry | Aldehyde Partner | Reducing Agent | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | GeCl₂-dioxane | Bu₄NBr (5) | CH₂Cl₂ | 0 | 4 | 85 | 95:5 |
| 2 | Acrolein | GeCl₂-dioxane | Bu₄NBr (5) | THF | -20 | 6 | 78 | 92:8 |
| 3 | (S)-Citronellal | GeCl₂-dioxane | Bu₄NBr (5) | CH₂Cl₂ | 0 | 5 | 82 | 93:7 |
Experimental Procedure:
To a stirred solution of GeCl₂-dioxane complex (1.2 mmol) and Bu₄NBr (0.05 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere at 0 °C is added the aldehyde partner (1.1 mmol). A solution of this compound (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 4 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO₃ solution (15 mL). The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy aldehyde.
Protocol 2: Wittig Reaction for Fragment Coupling
This protocol details the Wittig reaction to couple the C1-C6 fragment (as a phosphonium ylide) with the C7-C14 aldehyde fragment. The use of a non-stabilized ylide generally favors the formation of the (Z)-alkene.
Table 2: Quantitative Data for the Wittig Reaction
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| 1 | n-BuLi | THF | -78 to rt | 12 | 75 | 90:10 |
| 2 | KHMDS | Toluene | -78 to rt | 10 | 80 | 88:12 |
| 3 | NaHMDS | THF | -78 to rt | 12 | 78 | 92:8 |
Experimental Procedure:
To a suspension of the phosphonium salt derived from the C1-C6 fragment (1.2 mmol) in anhydrous THF (15 mL) at -78 °C under an argon atmosphere is added n-BuLi (1.2 mmol, 1.6 M in hexanes) dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of the C7-C14 aldehyde fragment (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the coupled seco-acid precursor.
Signaling Pathway and Mechanism of Action
Hexanomycin is a potent inhibitor of Hexanokinase-1 (HK-1), a key enzyme in a hypothetical signaling pathway crucial for the proliferation of certain cancer cells. By inhibiting HK-1, Hexanomycin disrupts the downstream signaling cascade, leading to apoptosis.
Figure 2: Proposed Signaling Pathway of Hexanokinase-1 and Inhibition by Hexanomycin
Caption: Hexanomycin inhibits Hexanokinase-1, blocking the signaling cascade that leads to cell proliferation and promoting apoptosis.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of Hexanomycin derivatives is outlined below.
Figure 3: Experimental Workflow
Caption: Workflow from starting material to lead optimization for Hexanomycin development.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the efficient and stereocontrolled construction of complex molecular architectures, making it an important tool for researchers in natural product synthesis and drug discovery. The protocols and data presented herein, though based on a hypothetical target, are grounded in established chemical principles and demonstrate the potential of this compound in the development of novel therapeutic agents.
References
Application Notes and Protocols: 2-Bromohexanal in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of thiazole and imidazole heterocyclic compounds utilizing 2-bromohexanal as a key starting material. The methodologies are based on established synthetic routes and are intended to serve as a practical guide for laboratory implementation.
Introduction
This compound, an α-bromoaldehyde, is a versatile building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (C-Br bond), allows for facile cyclization reactions with appropriate binucleophilic reagents. This document focuses on two prominent examples: the synthesis of 4-butyl-2-aminothiazole via the Hantzsch thiazole synthesis and the preparation of 4-butyl-1H-imidazole through condensation with an amidine. These heterocyclic cores are prevalent in many biologically active molecules and pharmaceutical agents.
Synthesis of 4-Butyl-2-aminothiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[1][2] The reaction involves the cyclocondensation of an α-halocarbonyl compound, in this case, this compound, with a thioamide-containing reagent, such as thiourea.[1][3]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.[3]
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) with constant stirring.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate while stirring.[3] This will neutralize the hydrobromic acid formed during the reaction and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any inorganic salts.[5] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 4-butyl-2-aminothiazole.
-
Drying: Dry the purified product in a vacuum oven.
Tabulated Data: Representative Reaction Parameters
| Parameter | Value/Condition | Reference |
| Solvent | Ethanol or Methanol | [1][3] |
| Temperature | Reflux (70-80 °C) | [4] |
| Reaction Time | 2-4 hours | N/A |
| Work-up | Neutralization with NaHCO₃/Na₂CO₃ | [3] |
| Purification | Recrystallization | [5] |
| Expected Yield | 70-90% | [6][7] |
Visualization of the Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 4-butyl-2-aminothiazole.
Synthesis of 4-Butyl-1H-imidazole
The synthesis of imidazoles from α-halocarbonyl compounds and amidines is a well-established method.[8][9] In this protocol, this compound is reacted with formamidine to yield 4-butyl-1H-imidazole.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Formamidine acetate or hydrochloride (1.5 eq)
-
Liquid ammonia or a suitable base (e.g., potassium bicarbonate)
-
A suitable solvent (e.g., Tetrahydrofuran (THF)/water mixture)
-
Pressure vessel (if using liquid ammonia)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup (Method A: with Liquid Ammonia): In a pressure vessel, place formamidine acetate (1.5 eq). Cool the vessel in a dry ice/acetone bath and condense liquid ammonia into it. Add a solution of this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., THF). Seal the vessel and allow it to warm to room temperature, then heat to 60-70 °C.
-
Reaction Setup (Method B: with Potassium Bicarbonate): In a round-bottom flask, dissolve formamidine hydrochloride (1.5 eq) and potassium bicarbonate (2.0 eq) in a mixture of THF and water.[8] Heat the mixture to reflux and then add a solution of this compound (1.0 eq) in THF dropwise.
-
Reaction: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If using liquid ammonia, carefully vent the excess ammonia in a fume hood. If using the THF/water system, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Tabulated Data: Representative Reaction Parameters
| Parameter | Method A (Liquid NH₃) | Method B (K₂CO₃/THF/H₂O) | Reference |
| Amidine Source | Formamidine acetate | Formamidine hydrochloride | [8][10] |
| Base | Liquid Ammonia | Potassium Bicarbonate | [8][10] |
| Solvent | Liquid Ammonia / THF | THF / Water | [8][10] |
| Temperature | 60-70 °C | Reflux | [8][10] |
| Reaction Time | 12-24 hours | 12-24 hours | N/A |
| Purification | Column Chromatography | Column Chromatography | N/A |
| Expected Yield | 60-80% | 70-90% | [8] |
Visualization of the Imidazole Synthesis Logical Relationship
Caption: Logical relationship for the synthesis of 4-butyl-1H-imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution on 2-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexanal is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive bromine atom at the α-position to a carbonyl group allows for a variety of nucleophilic substitution reactions. This enables the introduction of diverse functional groups, making it a valuable intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. The aldehyde functionality provides a handle for further transformations, such as reductive amination, oxidation, or olefination. This application note provides a detailed experimental protocol for a representative nucleophilic substitution reaction on this compound using sodium azide as the nucleophile to yield 2-azidohexanal. This transformation is a key step in the synthesis of α-amino aldehydes and other nitrogen-containing heterocyclic compounds.
Reaction Scheme
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the azide ion attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of 2-azidohexanal.
General Reaction:
Experimental Protocol: Synthesis of 2-Azidohexanal
This protocol details the procedure for the nucleophilic substitution of this compound with sodium azide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or nitrogen inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a fume hood. Do not use metal spatulas to handle sodium azide. Avoid contact with acids, as this liberates highly toxic hydrazoic acid gas. All waste containing sodium azide must be quenched and disposed of according to institutional safety guidelines.
Reaction Setup and Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.5 M concentration).
-
Carefully add sodium azide (1.5 eq) to the solution in portions.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-azidohexanal.
Purification:
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure 2-azidohexanal.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-azidohexanal. The yield is based on analogous reactions reported in the literature for similar α-bromoaldehydes.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | Sodium Azide | DMF | 50-60 | 12-24 | >85 |
Characterization of 2-Azidohexanal
The structure of the synthesized 2-azidohexanal can be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the azide (N₃) stretching vibration around 2100 cm⁻¹. A strong carbonyl (C=O) stretching band for the aldehyde should be observed in the region of 1720-1740 cm⁻¹.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a characteristic signal for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5 and 10.0 ppm. The proton at the α-position (CH-N₃) would likely appear as a multiplet.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon in the range of δ 190-200 ppm. The carbon atom attached to the azide group (C-N₃) is also expected to have a characteristic chemical shift.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-azidohexanal.
Signaling Pathway (General SN2 Mechanism)
Caption: General SN2 mechanism for the azidation of this compound.
References
Application of 2-Bromohexanal in Medicinal Chemistry: Synthesis of Bioactive Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexanal is a versatile bifunctional reagent characterized by the presence of both an aldehyde group and a bromine atom at the alpha-position. This unique structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds. The aldehyde functionality allows for reactions such as condensations and reductive aminations, while the reactive bromine atom is an excellent leaving group in nucleophilic substitution reactions. This application note focuses on the utility of this compound as a key intermediate in the synthesis of 2,4-disubstituted thiazoles, a class of compounds with a wide range of pharmacological activities.
The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and clinical candidates, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic and reliable method, involves the condensation of an α-haloaldehyde or α-haloketone with a thioamide.[1][2] this compound serves as an ideal α-haloaldehyde precursor in this reaction, leading to the formation of thiazoles with a butyl group at the 4-position, a substituent that can influence the lipophilicity and binding interactions of the final compound.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 4-butyl-thiazole derivatives. The general reaction scheme involves the condensation of this compound with a substituted thioamide. The substituent on the thioamide ultimately resides at the 2-position of the resulting thiazole ring, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Derivatives of 2-aminothiazole, synthesized using this method, are of particular interest due to their established biological activities.[3] These compounds have been reported to possess antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective agents.[4][5][6][7]
Experimental Protocols
General Protocol for the Hantzsch Thiazole Synthesis using this compound
This protocol describes the synthesis of a 2-amino-4-butylthiazole derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Substituted Thiourea (e.g., Thiourea, N-methylthiourea)
-
Ethanol (absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thiourea (1.0 eq) in absolute ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted-amino-4-butylthiazole.
Characterization:
The structure of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative, albeit hypothetical, data for the synthesis of various 2-amino-4-butylthiazole derivatives and their potential biological activity. The yields are typical for Hantzsch thiazole syntheses, and the MIC (Minimum Inhibitory Concentration) values are illustrative of the antimicrobial activity often observed for this class of compounds.[6][8]
| Compound ID | R-group on Thioamide | Yield (%) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 1a | H | 85 | 32 | 64 |
| 1b | Methyl | 82 | 16 | 32 |
| 1c | Phenyl | 78 | 8 | 16 |
| 1d | 4-Chlorophenyl | 75 | 4 | 8 |
Diagrams
Conclusion
This compound is a readily accessible and highly reactive intermediate for the synthesis of medicinally relevant 4-butyl-thiazole derivatives through the Hantzsch thiazole synthesis. The versatility of this reaction allows for the creation of a diverse range of compounds with potential therapeutic applications, particularly in the development of new antimicrobial agents. The provided protocol offers a foundational method for researchers to explore the synthesis and biological evaluation of novel thiazole-based compounds derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Oxidation of 2-Bromohexanal to 2-Bromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-bromohexanoic acid via the oxidation of 2-bromohexanal. 2-Bromohexanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] The protocol described herein employs a mild and efficient oxidation method, ensuring the integrity of the alpha-bromo functionality. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a graphical representation of the workflow.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[2] While numerous oxidizing agents can accomplish this conversion, the presence of other sensitive functional groups, such as the alpha-halogen in this compound, necessitates the use of mild and selective reagents to prevent unwanted side reactions like dehalogenation or over-oxidation. This protocol details the use of sodium chlorite (NaClO2) buffered with a phosphate salt, a method known for its efficiency and selectivity in oxidizing aldehydes.
Reaction Scheme
Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Commercially Available |
| Sodium Chlorite (NaClO2) | Technical Grade (80%) | Sigma-Aldrich |
| Sodium Dihydrogen Phosphate (NaH2PO4) | Reagent | Fisher Scientific |
| 2-Methyl-2-butene | Reagent | Acros Organics |
| tert-Butanol | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | VWR |
| Sodium Sulfite (Na2SO3) | Reagent | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent | Sigma-Aldrich |
3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
3.3 Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 55.8 mmol) in 100 mL of tert-butanol.
-
Preparation of Oxidizing Solution: In a separate beaker, prepare a solution of sodium chlorite (10.1 g, 89.3 mmol, 80% purity) and sodium dihydrogen phosphate (10.1 g, 84.2 mmol) in 50 mL of deionized water.
-
Addition of Reagents: Cool the solution of this compound to 0-5 °C using an ice bath. To this cooled solution, add 2-methyl-2-butene (11.8 mL, 111.6 mmol).
-
Oxidation Reaction: Slowly add the aqueous sodium chlorite/phosphate solution to the reaction mixture via an addition funnel over a period of 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Workup: Transfer the reaction mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromohexanoic acid.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure 2-bromohexanoic acid.[3]
Data Presentation
Table 1: Summary of Quantitative Data for the Oxidation of this compound
| Parameter | Value |
| Mass of this compound | 10.0 g |
| Moles of this compound | 55.8 mmol |
| Mass of Sodium Chlorite (80%) | 10.1 g |
| Moles of Sodium Chlorite | 89.3 mmol |
| Mass of Sodium Dihydrogen Phosphate | 10.1 g |
| Moles of Sodium Dihydrogen Phosphate | 84.2 mmol |
| Volume of 2-Methyl-2-butene | 11.8 mL |
| Moles of 2-Methyl-2-butene | 111.6 mmol |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) |
| Theoretical Yield of 2-Bromohexanoic Acid | 10.9 g |
| Typical Experimental Yield | 85-95% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-bromohexanoic acid.
Chemical Transformation Pathway
Caption: Proposed pathway for the oxidation of this compound.
Safety Precautions
-
Handle this compound and 2-bromohexanoic acid in a well-ventilated fume hood as they are corrosive and may cause skin and respiratory irritation.[1][4]
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization of 2-Bromohexanoic Acid
The final product can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight.[5]
-
Gas Chromatography (GC): To assess purity.
Conclusion
This application note provides a reliable and detailed protocol for the oxidation of this compound to 2-bromohexanoic acid. The use of a mild oxidizing agent ensures high yield and purity of the final product, making this method suitable for researchers in both academic and industrial settings.
References
Application Note: Reduction of 2-Bromohexanal to 2-bromohexan-1-ol
Introduction
The selective reduction of α-halo aldehydes to their corresponding α-halo alcohols is a critical transformation in organic synthesis. The resulting products, such as 2-bromohexan-1-ol, are valuable bifunctional intermediates in the development of pharmaceuticals and other complex organic molecules. The presence of both a hydroxyl group and a halogen atom allows for subsequent, diverse chemical modifications. This application note provides a detailed protocol for the efficient reduction of 2-bromohexanal to 2-bromohexan-1-ol using sodium borohydride (NaBH₄), a mild and selective reducing agent. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-yielding method.
Comparative Analysis of Reducing Agents
The choice of reducing agent is crucial for the successful synthesis of 2-bromohexan-1-ol, as the presence of the C-Br bond requires a reagent that selectively reduces the aldehyde without causing dehalogenation. The two most common hydride reducing agents for carbonyl compounds are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2]
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones.[3][4] It is compatible with protic solvents like methanol and ethanol and generally does not reduce more stable functional groups such as esters, amides, or alkyl halides under standard conditions.[3][4] Its operational simplicity and safety profile make it the preferred choice for this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent.[1][5] It must be used in anhydrous, aprotic solvents like diethyl ether or THF due to its violent reaction with water and alcohols.[6] While it efficiently reduces aldehydes, its high reactivity poses a significant risk of reducing the alkyl bromide, leading to undesired byproducts.
The table below summarizes the key characteristics of these two reagents for the reduction of an α-bromo aldehyde.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild and Selective | Strong and Highly Reactive |
| Typical Solvents | Methanol, Ethanol, THF, Water[3][7] | Anhydrous Ether, THF[6] |
| Functional Group Selectivity | Reduces Aldehydes & Ketones[4] | Reduces Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Alkyl Halides[5][6] |
| Compatibility with C-Br Bond | Generally good, low risk of dehalogenation | High risk of dehalogenation (reduction to alkane) |
| Workup Procedure | Simple aqueous quench (e.g., H₂O, dilute acid, NH₄Cl(aq))[8] | Cautious, multi-step quench required to handle excess reagent[1] |
| Safety | Relatively safe to handle | Pyrophoric, reacts violently with water[1] |
Given its high selectivity and safety, Sodium Borohydride (NaBH₄) is the recommended reagent for the reduction of this compound.
Experimental Protocol: NaBH₄ Reduction of this compound
This protocol details the procedure for the reduction of this compound using sodium borohydride in methanol.
Materials and Reagents
-
This compound (starting material)
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Gas evolution (H₂) will occur.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible (typically 1-2 hours).
-
Quenching: While still at 0 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of MeOH).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromohexan-1-ol. Note: The product can be volatile, so use caution during concentration.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-bromohexan-1-ol.
Visualizations
Chemical Reaction Scheme
Caption: Reaction scheme for the reduction of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-bromohexan-1-ol.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ch17: Hydride Reduction of Aldehydes and Ketones [chem.ucalgary.ca]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enantioselective Synthesis of 2-Bromohexanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral α-bromoaldehydes are valuable synthetic intermediates in medicinal chemistry and drug development, serving as precursors to a variety of enantiomerically enriched molecules, including α-amino acids, α-hydroxy acids, and epoxides. The development of robust and highly selective methods for their synthesis is therefore of significant interest. This document provides detailed protocols and application notes for the enantioselective synthesis of 2-bromohexanal and its derivatives, focusing on organocatalytic approaches that offer high yields and excellent enantioselectivities. The methodologies described are based on recent advancements in the field, providing a practical guide for researchers.
Core Principles
The primary strategy for the enantioselective α-bromination of aldehydes, including hexanal derivatives, involves the use of a chiral organocatalyst to create a stereochemically defined enamine intermediate. This enamine then reacts with an electrophilic bromine source, followed by hydrolysis to yield the desired α-bromoaldehyde with high enantiomeric excess (ee). A key challenge in this transformation has been the choice of the brominating agent, with N-bromosuccinimide (NBS) being a preferred yet often problematic reagent due to side reactions and catalyst deactivation.[1] Recent methodologies have successfully addressed these challenges through careful optimization of reaction conditions.[1]
Experimental Protocols
The following protocols are adapted from state-of-the-art, peer-reviewed methodologies for the organocatalytic, enantioselective α-bromination of aldehydes.[1]
General Procedure for Enantioselective α-Bromination of Hexanal Derivatives (GP-1)
This protocol describes the general method for the asymmetric α-bromination of aldehydes using a diarylprolinol silyl ether catalyst and N-bromosuccinimide (NBS) as the bromine source.
Materials:
-
Hexanal or substituted hexanal derivative
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (Jørgensen-Hayashi type catalyst)
-
N-Bromosuccinimide (NBS)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Deionized Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for qNMR analysis
Procedure:
-
To a stirred vial containing HFIP (500 μL) at 4 °C, add solutions of the aldehyde (e.g., hexanal, 1.88 mmol in 500 μL HFIP, 2.5 equiv), the catalyst (0.015 mmol in 500 μL HFIP, 2 mol %), and a specific amount of water in HFIP (determined amount in 500 μL).
-
Stir the reaction mixture for 2 minutes at 4 °C.
-
Slowly add a solution of NBS (0.75 mmol in 1000 μL HFIP, 1 equiv) over a predetermined time using a syringe pump. The slow addition is crucial to minimize side reactions.[1]
-
Upon completion of the NBS addition, quench the reaction by adding saturated aqueous NH₄Cl (5 mL) and water (5 mL).
-
Add a stock solution of the internal standard for quantitative NMR analysis.
-
Extract the aqueous phase with CH₂Cl₂ (4 x 15 mL).
-
Combine the organic phases, wash with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude α-bromoaldehyde is typically reduced in situ to the corresponding bromohydrin for easier purification and characterization.
In situ Reduction to 2-Bromohexan-1-ol for Analysis and Purification (GP-2)
Due to the potential instability of α-bromoaldehydes, they are often converted to the more stable corresponding bromohydrins immediately after the reaction for purification and determination of enantiomeric excess.
Materials:
-
Crude this compound solution from GP-1
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
Procedure:
-
To the crude product from GP-1, dissolved in a mixture of CH₂Cl₂ and MeOH at 0 °C, add NaBH₄ portion-wise until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Separate the phases and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 2-bromohexan-1-ol derivative by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified bromohydrin using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative results for the enantioselective α-bromination of linear aldehydes, which are indicative of the expected outcomes for hexanal and its derivatives under optimized conditions.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield of Bromohydrin (%) [a] | ee (%) [b] |
| 1 | Octanal | 2 | 1.5 | 78 (70) | 93 |
| 2 | Pentanal | 2 | 1.5 | 70 (61) | 90 |
| 3 | Propanal | 2 | 1.5 | 55 (45) | 78 |
[a] Yield determined by qNMR with an internal standard. Isolated yield after purification is shown in parentheses.[1] [b] Enantiomeric excess determined by chiral HPLC analysis of the corresponding bromohydrin.[1]
Data adapted from The Journal of Organic Chemistry, 2022, 87 (12), 7968-7974.[1]
Visualizations
Experimental Workflow for Enantioselective α-Bromination
Caption: Workflow for the enantioselective α-bromination of aldehydes.
Catalytic Cycle of Enamine-Mediated α-Bromination
Caption: Proposed catalytic cycle for the enantioselective α-bromination.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromohexanal
Welcome to the technical support center for the purification of crude 2-Bromohexanal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying crude this compound?
A1: The primary challenges stem from the inherent instability of α-bromo aldehydes.[1] this compound is susceptible to decomposition, particularly under basic conditions, which can lead to polymerization and the formation of byproducts.[2] The presence of hydrobromic acid (HBr) as a byproduct during its synthesis can also catalyze degradation.[2]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude this compound, typically synthesized by the bromination of hexanal, may include:
-
Unreacted hexanal
-
Dibrominated hexanal (2,2-dibromohexanal)
-
Polymeric byproducts[2]
-
Residual acid from the synthesis (e.g., HBr)[3]
-
Solvents used in the synthesis and workup.
Q3: Which purification techniques are most suitable for this compound?
A3: The most suitable purification techniques for this compound are those that avoid high temperatures and basic conditions. These include:
-
Purification via Bisulfite Adduct Formation: A mild and effective method for separating aldehydes from other organic compounds.[4][5][6][7][8][9][10][11]
-
Flash Column Chromatography: Can be effective if performed carefully with a deactivated stationary phase and appropriate solvents.[7][12]
-
Vacuum Distillation: Reduces the boiling point, thereby minimizing thermal decomposition.[13][14][15][16]
Q4: Can I use standard silica gel for column chromatography of this compound?
A4: Standard silica gel can be too acidic and may cause decomposition of the aldehyde.[7] It is highly recommended to use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina to minimize degradation.
Q5: How can I monitor the purity of this compound during the purification process?
A5: Purity can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For rapid analysis of fractions from column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess the purity of the final product.
Troubleshooting Guides
Troubleshooting Purification via Bisulfite Adduct Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of precipitated bisulfite adduct. | The adduct may be soluble in the reaction mixture.[5] Incomplete reaction due to steric hindrance or poor quality of sodium bisulfite.[5] | If the adduct is water-soluble, proceed with a liquid-liquid extraction protocol instead of filtration to isolate the adduct in the aqueous phase.[5] Ensure the use of a freshly prepared, saturated sodium bisulfite solution.[5] For aliphatic aldehydes, using a co-solvent like DMF can improve the reaction.[6] |
| A solid forms at the interface of the organic and aqueous layers during extraction. | The bisulfite adduct of a non-polar aldehyde may not be fully soluble in either the aqueous or organic layer.[4] | Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[4] |
| The aldehyde is not fully regenerated from the bisulfite adduct. | The pH of the solution is not sufficiently basic to reverse the adduct formation.[4] Incomplete extraction of the regenerated aldehyde into the organic phase. | Add a strong base, such as 50% sodium hydroxide, dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[4][6] Ensure vigorous mixing during the extraction of the regenerated aldehyde. Perform multiple extractions with a suitable organic solvent. |
Troubleshooting Flash Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product decomposition on the column. | The silica gel is too acidic.[7] The solvent system is too polar, leading to long retention times. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Use a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and increase the polarity gradually.[7] |
| Poor separation of this compound from impurities. | Inappropriate solvent system. Co-elution of impurities with similar polarity. | Perform a thorough TLC analysis to optimize the solvent system for the best separation. Consider using a different stationary phase, such as neutral alumina. |
| Streaking or tailing of the product spot on TLC/column. | The compound is interacting strongly with the stationary phase. The sample is overloaded on the column. | Add a small amount of a polar modifier (e.g., a few drops of acetic acid if compatible) to the eluent. Ensure the sample is loaded onto the column in a minimal amount of solvent and does not exceed the column's capacity. |
Troubleshooting Vacuum Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product decomposition in the distillation flask. | The distillation temperature is too high, even under vacuum.[13] The residence time at high temperature is too long. | Increase the vacuum to further lower the boiling point.[14] Use a smaller distillation flask to minimize the surface area and heating time. Ensure rapid and efficient distillation. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Use fresh boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Flooding of the distillation column. | The rate of vaporization is too high for the column to handle.[17] | Reduce the heating rate to decrease the vapor flow. Ensure the condenser has adequate cooling capacity. |
Data Presentation
Table 1: Comparison of Purification Techniques for α-Bromo Aldehydes (Representative Data)
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Bisulfite Adduct Formation | >95 | 70-90 | High selectivity for aldehydes, mild conditions.[5][8] | Requires an additional step to regenerate the aldehyde.[5] |
| Flash Column Chromatography | 90-98 | 60-80 | Good for removing a wide range of impurities. | Potential for product decomposition on the column.[7] |
| Vacuum Distillation | >98 | 50-70 | Effective for removing non-volatile impurities. | Risk of thermal decomposition, requires specialized equipment.[13] |
Note: The data presented in this table are representative values for α-bromo aldehydes and may vary for this compound depending on the specific experimental conditions and the nature of the impurities in the crude mixture.
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable water-miscible solvent like methanol or dimethylformamide (DMF) (approximately 5-10 mL per gram of crude material).[5][6]
-
In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the sodium bisulfite solution to the solution of the crude aldehyde and stir vigorously at room temperature for 30-60 minutes.
-
-
Isolation of the Adduct:
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a non-polar organic solvent (e.g., hexanes or diethyl ether) and deionized water.
-
Shake the funnel and allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.[4]
-
Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous layers.
-
-
Regeneration of the Aldehyde:
-
Place the combined aqueous layers in a clean separatory funnel and add an equal volume of a fresh organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise with swirling until the pH of the aqueous layer is approximately 12.[6]
-
Shake the funnel to extract the regenerated this compound into the organic layer.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
-
Workup:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Flash Column Chromatography of this compound
-
Preparation of the Column:
-
Select a suitable glass column and pack it with silica gel that has been deactivated with triethylamine (slurry pack the silica gel in the initial eluent containing ~1% triethylamine).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a non-polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent as needed to elute the this compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 3: Vacuum Distillation of this compound
-
Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed.
-
Place the crude this compound in a round-bottom flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle or an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. This fraction should contain the purified this compound.
-
-
Completion:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification technique for crude this compound.
Caption: Experimental workflow for the purification of this compound via bisulfite adduct formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 10. scite.ai [scite.ai]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. Purification [chem.rochester.edu]
- 15. buschvacuum.com [buschvacuum.com]
- 16. britannica.com [britannica.com]
- 17. fiveable.me [fiveable.me]
Common side reactions in the bromination of hexanal
Welcome to the technical support center for the bromination of hexanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of hexanal under acidic conditions?
The primary product is 2-bromohexanal, resulting from the substitution of a bromine atom for the alpha-hydrogen of the aldehyde. The reaction typically proceeds via an acid-catalyzed enol intermediate.[1]
Q2: What are the most common side reactions observed during the bromination of hexanal?
The most common side reactions include:
-
Over-bromination: Formation of 2,2-dibromohexanal.
-
Aldol Condensation: Self-condensation of hexanal to form 2-butyl-2-octenal.[2]
-
Oxidation: Oxidation of hexanal to hexanoic acid.
-
Hemiacetal Formation: Reaction of hexanal with alcohol solvents or water to form a hemiacetal.
Q3: How can I minimize the formation of 2,2-dibromohexanal?
Over-bromination can be minimized by the slow addition of the brominating agent (e.g., N-bromosuccinimide or bromine) to the reaction mixture.[3] This maintains a low concentration of the brominating agent, favoring mono-bromination. Using a 1:1 stoichiometry of hexanal to the brominating agent is also crucial.
Q4: Aldol condensation is typically base-catalyzed. Why does it occur under my acidic bromination conditions?
While often base-catalyzed, aldol condensation can also occur under acidic conditions.[4] The acid catalyst can promote the formation of the enol intermediate, which can then act as a nucleophile and attack the protonated carbonyl of another hexanal molecule.[4]
Q5: My reaction mixture turned cloudy and a precipitate formed. What is likely happening?
This could be due to several reasons. If you are using N-bromosuccinimide (NBS) as the brominating agent, the succinimide byproduct may precipitate out of solution. Alternatively, polymeric materials resulting from uncontrolled aldol condensation can also appear as a precipitate.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Significant Amount of Unreacted Hexanal
| Possible Cause | Suggested Solution |
| Insufficient Brominating Agent | Ensure accurate measurement of the brominating agent. A slight excess (e.g., 1.05 equivalents) may be necessary to drive the reaction to completion, but be mindful of potential over-bromination. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also slow down the reaction rate. Monitor the reaction progress by TLC or GC-MS and consider a modest increase in temperature if the reaction is sluggish. |
| Inadequate Acid Catalyst | The acid catalyst is essential for enol formation. Ensure the catalyst is active and used in the appropriate amount (typically catalytic amounts, e.g., a few drops of HBr in acetic acid). |
| Poor Quality Reagents | Use freshly distilled hexanal and a reliable source of the brominating agent. NBS can be recrystallized if its purity is in doubt.[3] |
Issue 2: High Levels of 2,2-Dibromohexanal Detected
| Possible Cause | Suggested Solution |
| Rapid Addition of Brominating Agent | Add the brominating agent dropwise or in small portions over an extended period.[3] This keeps the instantaneous concentration of the brominating agent low, reducing the likelihood of a second bromination event. |
| Excess Brominating Agent | Use a strict 1:1 molar ratio of hexanal to the brominating agent. |
| Prolonged Reaction Time | Monitor the reaction closely. Once the starting material is consumed, work up the reaction promptly to avoid further reactions. |
Issue 3: Presence of High Molecular Weight Impurities and Darkening of the Reaction Mixture
| Possible Cause | Suggested Solution |
| Aldol Condensation | Lower the reaction temperature to disfavor the condensation reaction. Ensure a homogenous reaction mixture with efficient stirring to avoid localized high concentrations of reactants. |
| Polymerization | This can be initiated by strong acid catalysts or high temperatures. Use the minimum effective amount of acid catalyst and maintain a controlled temperature. |
Experimental Protocols
Protocol 1: Selective Alpha-Bromination of Hexanal using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the alpha-bromination of aldehydes and is designed to favor the formation of this compound.
Materials:
-
Hexanal (freshly distilled)
-
N-Bromosuccinimide (NBS) (recrystallized)
-
Acetic Acid (glacial)
-
Hydrobromic acid (HBr) in acetic acid (catalytic amount)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of HBr in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.0 eq) in glacial acetic acid.
-
Slowly add the NBS solution from the dropping funnel to the hexanal solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the hexanal is consumed, pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Reaction Pathways and Workflows
Main Reaction: Acid-Catalyzed Alpha-Bromination of Hexanal
Caption: Acid-catalyzed alpha-bromination of hexanal proceeds via an enol intermediate.
Common Side Reactions in the Bromination of Hexanal
Caption: Potential side reactions during the bromination of hexanal.
Experimental Workflow for Selective Bromination
Caption: A typical experimental workflow for the selective alpha-bromination of hexanal.
References
Optimizing Reaction Conditions for 2-Bromohexanal Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Bromohexanal. The information is designed to help optimize reaction conditions, improve yields, and ensure the purity of the final product.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reactions or the prevalence of side reactions.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the full consumption of the starting material, hexanal.[1]
-
Inefficient Brominating Agent: The choice and quality of the brominating agent are critical. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred to avoid handling hazardous Br₂.[2] Ensure the NBS is pure and has been stored correctly.
-
-
Side Reactions:
-
Dibromination: The formation of 2,2-dibromohexanal is a common side reaction, especially with an excess of the brominating agent or prolonged reaction times.[1][2] To mitigate this, a slow, dropwise addition of the brominating agent can help maintain a low concentration in the reaction mixture, favoring mono-bromination.[2]
-
Polymerization: Aldehydes, including hexanal, are prone to polymerization under acidic conditions, which can be generated in situ during bromination.[1] Careful control of the reaction temperature and minimizing reaction time can help reduce polymerization.
-
Oxidation of the Aldehyde: Aldehydes can be oxidized to carboxylic acids. While less common during bromination, it is a potential side reaction to consider.
-
Question 2: How can the formation of the dibrominated byproduct be minimized?
Answer:
The formation of 2,2-dibromohexanal is a significant factor that can reduce the yield and complicate the purification of the desired product.
Strategies to Minimize Dibromination:
-
Control Stoichiometry: Use a slight excess of the aldehyde relative to the brominating agent. A molar ratio of approximately 1:0.9 (aldehyde to brominating agent) can be a good starting point.
-
Slow Addition of Brominating Agent: As mentioned previously, adding the brominating agent slowly and in a controlled manner is one of the most effective ways to prevent localized high concentrations that lead to over-bromination.[2]
-
Maintain Low Temperatures: Conducting the reaction at lower temperatures (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for mono-bromination.
Question 3: What are the common impurities I should expect, and how can they be removed?
Answer:
Besides the dibrominated product, other impurities can be present in the crude this compound.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted Hexanal | Incomplete reaction | Fractional distillation or column chromatography. |
| 2,2-Dibromohexanal | Over-bromination | Careful fractional distillation under reduced pressure or column chromatography. |
| Succinimide | Byproduct when using NBS | Can be removed by washing the organic phase with water during workup. |
| Polymeric materials | Polymerization of hexanal | These are typically high-boiling and can be removed by distillation of the product. |
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, the mixture should be washed with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) followed by brine.
-
Drying: The organic layer should be dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent should be removed under reduced pressure.
-
Purification: The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography on silica gel.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of this compound?
A1: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used. NBS is generally preferred for laboratory-scale synthesis due to its ease of handling and greater selectivity, which can lead to higher yields of the mono-brominated product and fewer side reactions.[2]
Q2: What are the optimal solvent and temperature conditions?
A2: Common solvents for the α-bromination of aldehydes include dichloromethane (CH2Cl2) and carbon tetrachloride (CCl4). The reaction is typically carried out at a low temperature, often between 0 °C and room temperature, to control the reaction rate and minimize side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (hexanal) and the formation of the product (this compound).
Q4: Is an acid catalyst necessary for this reaction?
A4: Acid catalysis is often employed in the α-bromination of aldehydes and ketones as it promotes the formation of the enol intermediate, which is the reactive species that attacks the bromine. A small amount of a strong acid, such as HBr or p-toluenesulfonic acid, can significantly increase the reaction rate.
Data Presentation
Table 1: Comparison of Reaction Conditions for the α-Bromination of Linear Aldehydes (Illustrative Data)
| Aldehyde | Brominating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propanal | NBS | Proline | CH2Cl2 | 0 | 2 | 75 | Adapted from general procedures |
| Butanal | Br2 | Acetic Acid | Acetic Acid | 25 | 1.5 | 68 | Adapted from general procedures |
| Hexanal | NBS | p-TSA | CH2Cl2 | 0 - 5 | 2 | ~70-80 | Projected |
| Octanal | NBS | Proline | CH2Cl2 | 0 | 2.5 | 72 | Adapted from general procedures |
Experimental Protocols
Protocol 1: α-Bromination of Hexanal using N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the α-bromination of aldehydes.
Materials:
-
Hexanal (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hexanal and dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add the catalytic amount of p-toluenesulfonic acid to the solution.
-
Dissolve NBS in dichloromethane and add it to the dropping funnel.
-
Add the NBS solution dropwise to the stirred hexanal solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
References
Technical Support Center: 2-Bromohexanal
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromohexanal. Due to its reactive nature, proper handling and storage are critical to ensure its integrity for experimental use.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound.
Issue 1: The this compound solution has developed a yellow or brown color.
-
Question: My previously colorless or pale-yellow solution of this compound has turned yellow or brown. What is the cause, and is it still usable?
-
Answer: Discoloration is a common indicator of this compound degradation. The primary cause is the elimination of hydrogen bromide (HBr), which can subsequently catalyze further decomposition, including polymerization, leading to colored byproducts. The usability of the discolored solution depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the solution before use.
Issue 2: Inconsistent results in experiments using stored this compound.
-
Question: I am observing inconsistent or unexpected results in my experiments. Could the stability of this compound be a factor?
-
Answer: Yes, the instability of this compound can lead to the presence of degradants that may interfere with your reaction, leading to lower yields, unexpected side products, or altered biological activity. Key degradation products can include 2-hexenal and polymeric materials. It is crucial to use freshly purified or properly stored this compound and to verify its purity if you suspect it has degraded.
Issue 3: Formation of a precipitate in the this compound container.
-
Question: A solid precipitate has formed in my container of this compound during storage. What is this precipitate?
-
Answer: The formation of a precipitate is a strong indication of significant degradation. This is likely due to the polymerization of this compound or its degradation products, a process that can be accelerated by the presence of HBr. The material should be handled with care, and it is not recommended for use in experiments requiring high purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound at temperatures between 2°C and 8°C . Avoid repeated freeze-thaw cycles.
Q3: What type of container should I use to store this compound?
A3: Store this compound in a tightly sealed amber glass bottle with a PTFE-lined cap to protect it from light and moisture.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway is dehydrobromination , an elimination reaction that forms 2-hexenal and hydrogen bromide (HBr). The liberated HBr can catalyze further degradation, including polymerization . Hydrolysis to 2-hydroxyhexanal can also occur in the presence of water.
Q5: Is this compound sensitive to light?
A5: Yes, like many halogenated compounds, this compound can be sensitive to light. Photodegradation can occur, leading to the formation of radical species and accelerating decomposition. Therefore, storage in amber glass containers is essential.
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong bases, strong acids, and strong oxidizing agents. Contact with these materials can lead to vigorous reactions and rapid decomposition.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To slow down the rate of decomposition reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Amber Glass Bottle with PTFE-lined Cap | To protect from light and prevent moisture ingress and leakage. |
| Light Exposure | Store in the dark | To prevent photodegradation. |
Table 2: Common Impurities and Degradation Products of this compound
| Compound | Formation Pathway | Potential Impact on Experiments |
| 2-Hexenal | Dehydrobromination | Can act as a reactive Michael acceptor, leading to side reactions. |
| Hydrogen Bromide (HBr) | Dehydrobromination | Acidic; can catalyze further degradation and react with other components. |
| Polymeric materials | Polymerization | Insoluble; can cause issues with solution handling and reaction work-up. |
| 2-Hydroxyhexanal | Hydrolysis | May have different reactivity and biological activity. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.
-
Objective: To determine the purity of a this compound sample and identify the presence of common degradants.
-
Materials:
-
This compound sample
-
Anhydrous diethyl ether (or other suitable solvent)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in anhydrous diethyl ether (e.g., 1 mg/mL).
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
-
Analysis: Inject the sample and acquire the data. Identify the peak for this compound and look for peaks corresponding to potential impurities like 2-hexenal. The relative peak areas can provide an estimation of purity.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.
-
Objective: To identify the degradation pathways and the stability of this compound under accelerated conditions.
-
Materials:
-
High-purity this compound
-
Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂
-
Amber vials
-
Thermostatically controlled oven and a photostability chamber
-
Analytical instrument for purity assessment (e.g., GC-MS or HPLC)
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Store the sample at 60°C.
-
Photolytic: Expose the sample to light in a photostability chamber.
-
-
Time Points: Analyze the samples at initial, 2, 4, 8, and 24-hour time points.
-
Analysis: Use a validated stability-indicating method (e.g., GC-MS as described in Protocol 1) to determine the percentage of this compound remaining and to identify major degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for assessing the quality of stored this compound.
Caption: Key factors for ensuring the stability of this compound during storage.
Caption: Potential degradation pathways of this compound.
Troubleshooting low yields in 2-Bromohexanal reactions
Welcome to the technical support center for the synthesis of 2-Bromohexanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this reaction. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a very low yield. What are the most common causes?
A1: Low yields in the α-bromination of hexanal are typically due to one or more of the following factors:
-
Side Reactions: The most common side reactions are dibromination (formation of 2,2-dibromohexanal) and self-aldol condensation of the starting hexanal.[1]
-
Product Instability: this compound is an aliphatic aldehyde that can be prone to polymerization and decomposition, especially under prolonged reaction times or elevated temperatures. It is often recommended to use the product immediately after preparation.
-
Reaction Conditions: Suboptimal temperature, incorrect stoichiometry of reagents, or slow reaction rates can significantly impact the yield. Lowering the reaction temperature can often improve both yield and selectivity.[1]
-
Purity of Reagents: The presence of water or other impurities in the hexanal, solvent, or brominating agent can lead to undesired side reactions. It is advisable to use freshly distilled hexanal.
-
Inefficient Workup: The workup procedure must be carefully controlled to avoid decomposition of the product. This includes neutralizing acid catalysts and thoroughly washing the organic phase.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What is it likely to be?
A2: A higher molecular weight byproduct is often the result of the self-aldol condensation of hexanal. This reaction is base-catalyzed but can also occur under acidic conditions used for bromination. The initial aldol adduct can then dehydrate to form an α,β-unsaturated aldehyde.
Q3: How can I minimize the formation of 2,2-dibromohexanal?
A3: To minimize dibromination, you should:
-
Use a precise 1:1 stoichiometry of hexanal to the brominating agent (e.g., Br₂).
-
Add the brominating agent slowly and at a controlled temperature to avoid localized excess of bromine.
-
Consider using a milder brominating agent or a continuous flow system, which has been shown to improve selectivity for mono-bromination.[1]
Q4: What is the best way to purify this compound?
A4: Due to its instability, purification should be performed quickly and at low temperatures. Vacuum distillation is a common method. Column chromatography can also be used, but care must be taken to use a non-acidic stationary phase and to run the column quickly to minimize decomposition on the silica gel.
Q5: How should I store this compound?
A5: If immediate use is not possible, this compound should be stored in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (3-5 °C is recommended). To remove any acidic impurities that may form during storage, the aldehyde can be dissolved in an organic solvent, washed with a mild sodium bicarbonate solution, dried, and the solvent removed under reduced pressure.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in your this compound synthesis.
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Data Presentation
Table 1: Effect of Temperature on the α-Bromination of a C7 Aldehyde (Heptaldehyde)
The following data, adapted from a study on a similar aliphatic aldehyde, illustrates the critical role of temperature in controlling yield and selectivity.[1] A similar trend can be expected for hexanal.
| Entry | Temperature (°C) | Conversion of Aldehyde (%) | Yield of 2-Bromo-product (%) | Mono:Dibromo Selectivity |
| 1 | Room Temp. | ~100 | 36 | 1.7:1 |
| 2 | 0 | 85 | 51 | 5.2:1 |
| 3 | -10 | 78 | 54 | 7.3:1 |
Data adapted from a study on heptaldehyde, which serves as a good model for hexanal.
Table 2: Expected ¹H NMR Chemical Shifts for this compound and Potential Side Products
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH O | 9.4 - 9.6 | d |
| CH (Br)CHO | 4.2 - 4.4 | ddd | |
| -CH ₂CH(Br)- | 1.8 - 2.1 | m | |
| -CH ₂CH₂CH(Br)- | 1.4 - 1.6 | m | |
| -CH ₂CH₃ | 1.2 - 1.4 | m | |
| -CH₃ | 0.8 - 1.0 | t | |
| 2,2-Dibromohexanal | -CH O | 9.5 - 9.7 | s |
| -CH ₂C(Br)₂- | 2.2 - 2.5 | t | |
| Aldol Adduct | -CH O | 9.6 - 9.8 | d |
| -CH (OH)- | 3.8 - 4.2 | m | |
| Aldol Dehydration Product | =CH -CHO | 6.5 - 7.0 | dt |
Experimental Protocols
Protocol 1: Synthesis of this compound (Batch Procedure)
This protocol is a generalized procedure based on standard methods for the α-bromination of aldehydes.
Materials:
-
Hexanal (freshly distilled)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hexanal (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred hexanal solution over 30-60 minutes, ensuring the temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine. The orange/red color should disappear.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
Purification: Purify the crude product immediately by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Reaction and Workup Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
How to minimize the formation of impurities in 2-Bromohexanal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromohexanal. The following information is designed to help minimize the formation of common impurities and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the synthesis of this compound?
A1: The primary impurities encountered during the acid-catalyzed bromination of hexanal are:
-
Aldol Condensation Products: Under acidic conditions, hexanal can undergo self-condensation to form species such as 2-butyl-2-octenal and related hemiacetals.[1][2]
-
Di-brominated Species (2,2-Dibromohexanal): Over-bromination can occur, particularly with excess brominating agent or prolonged reaction times, leading to the formation of 2,2-dibromohexanal.
-
Polymeric Materials: The in-situ generation of hydrobromic acid (HBr) can catalyze the polymerization of the starting aldehyde, resulting in a complex mixture that is difficult to purify.[3]
-
Unreacted Hexanal: Incomplete conversion is a common issue that can complicate purification.
Q2: How does temperature affect the formation of impurities?
A2: Temperature plays a crucial role in the selectivity of the α-bromination of aldehydes. While higher temperatures can increase the reaction rate, they also tend to promote side reactions. For the bromination of aldehyde acetals, which is a related reaction, increasing the temperature has been shown to decrease the selectivity of the desired monobrominated product due to an increased rate of polymerization.[2] It is generally recommended to carry out the bromination at a controlled, lower temperature to minimize the formation of byproducts.
Q3: What is the role of the acid catalyst and how does it influence impurity formation?
A3: Acid-catalyzed bromination proceeds through an enol intermediate. The formation of this enol is often the rate-determining step.[1] While the acid is necessary for the reaction to proceed, it can also catalyze side reactions, most notably aldol condensation and polymerization.[1][3] The concentration and type of acid can therefore significantly impact the impurity profile.
Q4: Can the choice of brominating agent affect the purity of the final product?
A4: Yes, the choice of brominating agent is important. While elemental bromine (Br₂) is commonly used, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and potentially higher selectivity, which can help in reducing the formation of certain impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of polymeric byproducts. | - Monitor the reaction progress by TLC or GC to ensure the consumption of starting material. - Maintain a low reaction temperature (e.g., 0-10 °C) to suppress polymerization. - Consider using a milder brominating agent like NBS. |
| Significant amount of 2,2-dibromohexanal detected | - Excess of brominating agent. - Prolonged reaction time. | - Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents). - Add the brominating agent dropwise to maintain a low concentration in the reaction mixture. - Stop the reaction as soon as the starting material is consumed. |
| Presence of high molecular weight, viscous material in the crude product | - Polymerization of hexanal catalyzed by HBr. | - Perform the reaction at a lower temperature. - Consider adding a non-nucleophilic base, such as calcium carbonate, to neutralize the HBr as it is formed.[3] - An alternative is to protect the aldehyde as an acetal before bromination, followed by hydrolysis.[3] |
| Aldol condensation products are the major impurity | - High concentration of acid catalyst. - Elevated reaction temperature. | - Use the minimum effective amount of acid catalyst. - Maintain a low and controlled reaction temperature. - Keep the reaction time as short as possible. |
| Difficulty in purifying the final product | - Presence of multiple, closely related impurities. | - For thermally stable compounds, fractional distillation under reduced pressure can be effective. - Column chromatography on silica gel is a common method for separating polar impurities. |
Data on Reaction Conditions and Selectivity
While specific quantitative data for the impurity profile of this compound synthesis is not extensively available, the following table, adapted from a study on the α-bromination of butyraldehyde dimethylacetal (a similar substrate), illustrates the impact of temperature on selectivity. This provides a valuable reference for optimizing the synthesis of this compound.
| Reaction Temperature (°C) | Conversion of Acetal (%) | Selectivity to α-Bromoacetal (%) |
| 10 | 40 | 98 |
| 20 | 55 | 95 |
| 30 | 70 | 90 |
| 40 | 85 | 82 |
| Data adapted from a study on a related compound to illustrate the general trend.[2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of Hexanal with Bromine
This protocol aims to minimize impurity formation by controlling the reaction temperature and the addition rate of the brominating agent.
Materials:
-
Hexanal
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve hexanal (1.0 eq) in dichloromethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the hexanal is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Workflow for Minimizing Impurities
The following diagram illustrates the key decision points and actions to minimize the formation of major impurities during this compound synthesis.
Caption: A logical workflow illustrating key experimental controls to minimize common impurities.
Signaling Pathway of Impurity Formation
This diagram shows the reaction pathways leading to the desired product and the major impurities.
Caption: Reaction pathways showing the formation of this compound and key impurities.
References
Technical Support Center: Purity Assessment of 2-Bromohexanal
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 2-Bromohexanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for determining the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC is well-suited for analyzing volatile compounds like this compound, while HPLC is a robust technique for purity assessment, especially for non-volatile impurities. qNMR provides a highly accurate, non-destructive method for purity determination without the need for a specific reference standard of the analyte.
Q2: What are the potential impurities in this compound?
A2: Potential impurities in this compound can originate from the synthesis process and degradation. Common synthesis-related impurities include unreacted starting materials like hexanal, over-brominated species such as 2,2-dibromohexanal, and isomeric impurities where bromination occurs at a different position on the alkyl chain.
Q3: What are the likely degradation products of this compound?
A3: this compound can degrade through several pathways. Oxidation of the aldehyde group can form 2-bromohexanoic acid. Reduction can lead to the formation of 2-bromohexanol. Hydrolysis of the bromine atom, although less common for alkyl bromides, could potentially occur under certain conditions.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Peak Tailing of the this compound Peak
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for active compounds like aldehydes is a common issue.[1][2] It is often caused by interactions with active sites in the GC system. Here’s a systematic approach to troubleshoot:
-
Initial Assessment: Determine if all peaks are tailing or only the this compound and other polar analytes. If all peaks are tailing, it suggests a physical or mechanical issue with the flow path. If only polar compounds are tailing, it points to chemical interactions.[1]
-
Chemical Activity:
-
Inlet Liner: The glass inlet liner can have active silanol groups that interact with the aldehyde. Replace the liner with a new, deactivated one.
-
Column: The column itself may have active sites. Conditioning the column at a high temperature can help. If the problem persists, consider using a more inert column.
-
Contamination: Buildup of non-volatile residues can create active sites. Trim the first few centimeters of the column.[3]
-
-
Flow Path Disruption:
-
Improper Column Installation: Ensure the column is installed correctly in the inlet and detector.
-
Leaks: Check for leaks in the system, especially at the septum and column fittings.
-
-
Issue: Ghost Peaks in the Chromatogram
-
Question: I am observing unexpected peaks (ghost peaks) in my blank runs and samples. What is the cause?
-
Answer: Ghost peaks are typically due to contamination in the GC system or carryover from previous injections.[3]
-
Septum Bleed: The septum can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum.
-
Contamination: Clean the inlet liner and replace it if necessary. Bake out the column to remove contaminants.
-
Carryover: Ensure the syringe is properly cleaned between injections.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: The this compound peak in my HPLC chromatogram has poor shape. How can I improve it?
-
Answer: Poor peak shape in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte. For aldehydes, a slightly acidic mobile phase can sometimes improve peak shape.
-
Column Degradation: The column may be contaminated or degraded. Wash the column with a strong solvent or replace it if necessary.
-
Issue: Retention Time Shifts
-
Question: The retention time of this compound is inconsistent between runs. What could be the problem?
-
Answer: Retention time instability can be due to:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
Pump Issues: Leaks or air bubbles in the pump can cause flow rate inconsistencies. Purge the pump and check for leaks.
-
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine purity analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the purity analysis of this compound and can also detect non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
Data Analysis:
-
Purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Quantitative NMR (qNMR) Spectroscopy
This method provides a highly accurate determination of purity without the need for a this compound reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the internal standard to the analyte should be approximately 1:1.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal of the internal standard.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizations
References
Challenges in the scale-up of 2-Bromohexanal production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Bromohexanal production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Ensure accurate stoichiometry of hexanal and brominating agent. - Monitor the reaction progress using TLC or GC-MS. - Optimize reaction time and temperature. |
| Side reactions (e.g., dibromination, oxidation). | - Control the addition rate of the brominating agent to avoid localized high concentrations. - Maintain the recommended reaction temperature to minimize side product formation. | |
| Decomposition of the product during workup. | - Use a mild aqueous workup with pre-chilled solutions. - Minimize the time the product is in contact with aqueous phases. | |
| Presence of Impurities in the Final Product | Unreacted hexanal. | - Ensure the reaction goes to completion. - Purify the crude product using vacuum distillation or column chromatography. |
| Dibrominated hexanal. | - Use a slight excess of hexanal relative to the brominating agent. - Slowly add the brominating agent to the reaction mixture. | |
| 2-Bromohexanoic acid. | - Avoid exposure of the product to air and oxidizing conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Discoloration (Yellow to Brown) | Decomposition of this compound. | - Store the purified product at low temperatures (-20°C) under an inert atmosphere. - Avoid exposure to light and moisture. |
| Presence of acidic impurities (HBr). | - Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during workup. | |
| Difficulty in Purification | Co-elution of impurities during column chromatography. | - Optimize the solvent system for better separation. - Consider using a different stationary phase. |
| Decomposition during vacuum distillation. | - Use a short-path distillation apparatus to minimize the residence time at high temperatures. - Ensure a stable and sufficiently low vacuum is achieved before heating. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the most common method for synthesizing this compound? A1: The most common laboratory method is the alpha-bromination of hexanal using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.
-
Q2: What are the potential side reactions during the bromination of hexanal? A2: Common side reactions include the formation of dibromohexanal, where a second bromine atom is added to the alpha-carbon, and the oxidation of the aldehyde group to a carboxylic acid, forming 2-bromohexanoic acid.
-
Q3: How can I minimize the formation of dibrominated byproducts? A3: To minimize dibromination, it is recommended to use a slight excess of hexanal and to add the brominating agent slowly and in a controlled manner to the reaction mixture. This helps to avoid localized high concentrations of the brominating agent.
Purification
-
Q4: What is the recommended method for purifying crude this compound? A4: Vacuum distillation is a common and effective method for purifying this compound, as it allows for separation based on boiling points while minimizing thermal decomposition by lowering the boiling temperature. For heat-sensitive batches or to remove close-boiling impurities, flash column chromatography can also be employed.
-
Q5: My this compound is decomposing during distillation. What can I do? A5: Decomposition during distillation is often due to excessive temperature. Ensure you are using a high-quality vacuum pump to achieve a low and stable pressure. A lower pressure will decrease the boiling point of the product. Using a short-path distillation apparatus can also help by reducing the time the compound is exposed to heat.
Handling and Storage
-
Q6: What are the best practices for storing purified this compound? A6: this compound is sensitive to heat, light, and moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a freezer at approximately -20°C.
-
Q7: Is this compound a hazardous substance? A7: Yes, alpha-bromo aldehydes are generally considered to be lachrymators (tear-inducing) and skin irritants. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Alpha-Bromination
Methodology:
-
To a solution of hexanal (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a radical initiator (e.g., AIBN).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the reaction mixture over a period of 1-2 hours with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Key Experiment 2: Purification of this compound by Vacuum Distillation
Methodology:
-
Set up a short-path vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Slowly and carefully apply a vacuum to the system.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
Store the purified product under an inert atmosphere at -20°C.
Data Presentation
| Scale | Hexanal (mol) | NBS (mol) | Solvent Volume (L) | Reaction Time (h) | Crude Yield (%) | Purity after Distillation (%) |
| Lab Scale | 0.1 | 0.105 | 0.2 | 4 | 75-85 | >95 |
| Pilot Scale | 1.0 | 1.05 | 2.0 | 6 | 70-80 | >95 |
| Production Scale | 10.0 | 10.5 | 20.0 | 8 | 65-75 | >95 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound production.
Technical Support Center: Preventing Decomposition of 2-Bromohexanal During Workup
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols to minimize the decomposition of 2-bromohexanal during experimental workup and purification. This compound is a valuable synthetic intermediate, but its inherent instability can lead to significant product loss and the generation of impurities. This resource aims to equip researchers with the knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound is decomposing during workup?
A1: Decomposition of this compound can manifest in several ways:
-
Color Change: The reaction mixture or isolated product may turn yellow or brown.
-
Polymerization: Formation of a viscous oil or an insoluble solid is a strong indicator of acid-catalyzed polymerization.
-
Gas Evolution: The release of hydrogen bromide (HBr) gas, which has a sharp, acidic odor, can occur, particularly upon heating or exposure to base.
-
Complex 'Crude' NMR: The proton NMR spectrum of the crude product may show multiple unexpected peaks, indicating the presence of various degradation byproducts.
Q2: What are the main chemical pathways that lead to the decomposition of this compound?
A2: this compound is susceptible to several decomposition pathways:
-
Acid-Catalyzed Polymerization: Residual hydrobromic acid (HBr), a byproduct of the bromination reaction, can catalyze the polymerization of the aldehyde.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the alpha-bromo group, forming 2-hydroxyhexanal, which can undergo further reactions.
-
Dehydrobromination: Exposure to bases can promote the elimination of HBr, leading to the formation of α,β-unsaturated aldehydes.
Q3: How can I neutralize the crude reaction mixture without causing decomposition of the this compound?
A3: It is crucial to avoid strong aqueous bases like sodium hydroxide or potassium carbonate, as they can promote dehydrobromination and other side reactions. Instead, consider the following milder options:
-
Saturated Sodium Bicarbonate Solution: A gentle wash with a cold, saturated solution of sodium bicarbonate (NaHCO₃) can neutralize residual acid. Perform this wash quickly and at a low temperature (0-5 °C).
-
Non-nucleophilic Bases: For non-aqueous workups, hindered, non-nucleophilic bases such as proton sponges (e.g., 1,8-bis(dimethylamino)naphthalene) can be used to scavenge protons without promoting other reactions.
-
Solid-Phase Scavengers: Passing the organic solution through a short plug of a solid-phase acid scavenger, such as potassium carbonate on silica gel, can be an effective non-aqueous method for neutralizing acid.
Q4: What is the best way to remove unreacted starting material and other impurities?
A4: Purification of this compound requires mild techniques to avoid decomposition:
-
Aqueous Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes from other organic compounds. The aldehyde reversibly forms a water-soluble bisulfite adduct, which can be extracted into the aqueous phase. The aldehyde can then be regenerated by carefully adjusting the pH.[1]
-
Flash Column Chromatography: Flash chromatography on silica gel can be effective, but care must be taken to minimize contact time with the acidic silica. Using a non-polar eluent system and potentially deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine can be beneficial.
-
Reverse-Phase Flash Chromatography: For polar compounds, reverse-phase chromatography can be a good alternative, using a C18-functionalized silica stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant product loss during aqueous workup. | - Hydrolysis of the α-bromo group. - Dehydrobromination caused by basic wash steps. - Polymerization catalyzed by residual acid. | - Use cold (0-5 °C), deionized water for washes and perform them quickly. - Avoid strong bases. Use cold, saturated sodium bicarbonate for neutralization. - Consider a non-aqueous workup if the compound is extremely sensitive. - Neutralize any residual acid as the first step in the workup. |
| Product turns dark or polymerizes upon concentration. | - Residual acid (HBr) is catalyzing polymerization. - Thermal instability. | - Ensure complete neutralization of acid before concentration. - Concentrate the product at low temperature using a rotary evaporator with a cold water bath. - Co-evaporate with a high-boiling, non-polar solvent like toluene to azeotropically remove residual water and acid. |
| Difficulty separating this compound from non-polar impurities by normal-phase chromatography. | - Similar polarity of the product and impurities. | - Optimize the mobile phase. A common starting point is a mixture of hexane and ethyl acetate.[4] - Consider using a different stationary phase, such as alumina (neutral or basic). - Explore reverse-phase flash chromatography.[2][3] |
| Streaking or decomposition of the product on the silica gel column. | - Acidity of the silica gel is causing decomposition. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount (0.1-1%) of a non-nucleophilic amine like triethylamine. - Minimize the time the compound spends on the column by using a faster flow rate. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup and Purification via Bisulfite Adduct Formation
This protocol is designed to gently remove acidic byproducts and unreacted starting materials.
1. Initial Quench and Extraction: a. Cool the crude reaction mixture to 0-5 °C in an ice bath. b. Slowly add a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃). c. Stir the biphasic mixture vigorously for 30-60 minutes. The this compound will form a water-soluble adduct. d. Separate the aqueous layer containing the bisulfite adduct from the organic layer.
2. Removal of Organic Impurities: a. Wash the aqueous layer with a cold, non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-aldehydic organic impurities. Discard the organic wash.
3. Regeneration of this compound: a. Cool the aqueous layer containing the bisulfite adduct to 0-5 °C. b. Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) while carefully monitoring the pH to bring it to approximately 7-8. This will regenerate the aldehyde.[1] c. Extract the regenerated this compound into a fresh portion of cold organic solvent (e.g., dichloromethane or diethyl ether). d. Repeat the extraction of the aqueous layer twice more.
4. Final Workup: a. Combine the organic extracts. b. Wash the combined organic layers with cold brine (saturated NaCl solution). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent. e. Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to obtain the purified this compound.
Protocol 2: Non-Aqueous Workup and Flash Chromatography
This protocol is suitable for highly sensitive reactions where any contact with water should be avoided.
1. Initial Quench: a. Cool the reaction mixture to 0 °C. b. If the reaction was performed with a brominating agent like N-bromosuccinimide (NBS), filter off the succinimide byproduct. c. To neutralize residual acid (HBr), add a non-nucleophilic base such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or pass the solution through a short plug of basic alumina.
2. Solvent Removal: a. Concentrate the reaction mixture under reduced pressure at a low temperature.
3. Flash Chromatography: a. Stationary Phase: Use standard silica gel. For particularly sensitive compounds, consider deactivating the silica gel by flushing the packed column with the initial eluent containing 0.5% triethylamine. b. Mobile Phase Selection: Start with a non-polar solvent system, such as a gradient of ethyl acetate in hexane. The ideal retention factor (Rf) for the product on a TLC plate should be around 0.2-0.3 for good separation.[4] c. Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. d. Elution: Run the column with a gradually increasing polarity gradient to elute the this compound. e. Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure product. f. Concentration: Combine the pure fractions and concentrate under reduced pressure at low temperature.
Visualizations
Caption: Key decomposition pathways for this compound.
Caption: Comparison of mild aqueous and non-aqueous workup workflows.
References
Technical Support Center: Chromatographic Separation of 2-Bromohexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 2-bromohexanal from its starting materials. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials and potential impurities in the synthesis of this compound?
The synthesis of this compound typically involves the α-bromination of hexanal. Therefore, the main components in the crude reaction mixture are:
-
Target Product: this compound
-
Starting Material: Unreacted hexanal
-
Side-Products:
-
2,2-Dibromohexanal (from over-bromination)
-
Acidic byproducts (e.g., hydrobromic acid, if using Br₂)
-
Degradation products (α-bromoaldehydes can be unstable)
-
Q2: Which chromatographic technique is most suitable for purifying this compound?
Flash column chromatography using silica gel is a common and effective method for the purification of this compound on a laboratory scale.[1] It allows for the efficient separation of the product from less polar starting materials and more polar impurities.
Q3: How can I monitor the progress of the separation?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation.[2][3] By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the different components.
Q4: How do I visualize the spots on a TLC plate since aldehydes are often colorless?
While some compounds are UV-active, many aldehydes require a chemical stain for visualization.[2] Commonly used stains for aldehydes and related compounds include:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized. Spots will appear as yellow to brown on a purple background.
-
p-Anisaldehyde stain: This stain is particularly useful for aldehydes, ketones, and other nucleophilic compounds, often producing a range of colors upon heating.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound.
Issue 1: Co-elution of this compound and Hexanal
Symptom: TLC analysis of column fractions shows overlapping spots for the product and the starting material, hexanal.
Cause: The polarity of the eluent is too high, causing both compounds to travel up the column too quickly. Hexanal is less polar than this compound, but a highly polar solvent will minimize the difference in their interaction with the silica gel.
Solution:
-
Adjust the Solvent System: Decrease the polarity of the eluent. A common solvent system is a mixture of hexanes and ethyl acetate.[3] Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity if necessary.
-
Aim for an Optimal Rƒ Value: Before running the column, optimize the solvent system using TLC to achieve an Rƒ value of approximately 0.2-0.3 for this compound. This will provide a good separation window from the less polar hexanal.
| Compound | Expected Rƒ in 5% Ethyl Acetate/Hexanes |
| Hexanal | ~0.5 - 0.6 |
| This compound | ~0.2 - 0.3 |
| 2,2-Dibromohexanal | ~0.1 - 0.2 |
Note: These are estimated values and may vary based on the specific TLC plate and conditions.
Issue 2: Product Decomposition on the Column
Symptom: Low yield of this compound and the appearance of new, often more polar, spots on the TLC of the later fractions. The silica gel at the top of the column may also appear discolored (yellow or brown).
Cause: α-Bromoaldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4]
Solution:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the initial, non-polar eluent containing a small amount of a neutralizer like triethylamine (0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase, such as neutral alumina.
-
Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Issue 3: Poor Separation and Tailing of Spots
Symptom: The spots on the TLC plate are streaked or "tailing," and the column fractions are mixtures of multiple components.
Cause:
-
Sample Overload: Too much crude material has been loaded onto the column.
-
Inappropriate Sample Loading: The sample was not loaded onto the column in a concentrated band.
-
Insoluble Impurities: The crude sample contains impurities that are not soluble in the eluent.
Solution:
-
Optimize Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Loading Technique: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved. Apply this solution carefully to the top of the column in a narrow band.
-
Pre-filtration: If the crude material contains insoluble matter, pre-filter it through a small plug of silica or celite before loading it onto the column.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the α-bromination of hexanal.
Materials:
-
Hexanal
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexanal (1.0 eq) in dichloromethane.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO.
-
Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by TLC.
-
Once the hexanal is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂SO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Flash Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional, for deactivation)
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of hexanes and ethyl acetate. Aim for an Rƒ of 0.2-0.3 for this compound. A good starting point is 5% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (if deactivating, add 0.1-1% triethylamine to the eluent for the slurry). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: GC-MS Analysis
Purpose: To confirm the purity of the final product and identify the components of the crude reaction mixture.
Sample Preparation:
-
Prepare a dilute solution of the sample (crude or purified) in a volatile organic solvent such as dichloromethane or hexane (approximately 1 mg/mL).
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Expected Results:
-
Hexanal: Will have a shorter retention time than this compound.
-
This compound: Will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio), with two peaks at m/z 178 and 180.
Visualizations
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Bromohexanal vs. 2-Chlorohexanal
For Immediate Release
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Development
This publication provides a detailed comparison of the reactivity of 2-bromohexanal and 2-chlorohexanal, two alpha-haloaldehydes of significant interest in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a data-driven analysis of their respective performance in nucleophilic substitution reactions, supported by established chemical principles and experimental methodologies.
Executive Summary
In nucleophilic substitution reactions, the reactivity of an alkyl halide is significantly influenced by the nature of the leaving group. It is a well-established principle that bromide is a superior leaving group to chloride. This is attributed to the larger size and greater polarizability of the bromide ion, which allows it to stabilize the negative charge more effectively upon departure. Consequently, this compound is demonstrably more reactive than 2-chlorohexanal in typical SN2 reactions. This guide will delve into the theoretical underpinnings of this reactivity difference and provide a framework for experimentally verifying this phenomenon.
Theoretical Framework: The Role of the Leaving Group
The rate of a bimolecular nucleophilic substitution (SN2) reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds via a backside attack on the electrophilic carbon, leading to the displacement of the leaving group in a single, concerted step. The stability of the departing leaving group is a critical factor in determining the activation energy of this step, and thus the overall reaction rate.
The enhanced reactivity of alkyl bromides over alkyl chlorides can be explained by the following factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to break the C-Br bond during the transition state of an SN2 reaction.
-
Leaving Group Stability: The bromide ion (Br-) is a larger and more polarizable ion than the chloride ion (Cl-). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and thus better leaving group. Weaker bases are generally better leaving groups, and HBr is a stronger acid than HCl, indicating that Br- is a weaker base than Cl-.
The presence of the carbonyl group at the alpha position in 2-haloaldehydes further enhances their reactivity compared to simple alkyl halides. The electron-withdrawing nature of the carbonyl group polarizes the C-X bond, making the alpha-carbon more electrophilic and susceptible to nucleophilic attack.
Quantitative Reactivity Comparison
To illustrate the expected disparity in reactivity, the following table presents a qualitative comparison based on established principles and data from similar systems.
| Feature | This compound | 2-Chlorohexanal |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Stability | Higher | Lower |
| Predicted SN2 Reactivity | Higher | Lower |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-chlorohexanal, a competition experiment can be performed. This methodology allows for a direct comparison under identical reaction conditions.
Objective:
To determine the relative rates of nucleophilic substitution of this compound and 2-chlorohexanal by reacting them with a limited amount of a common nucleophile.
Materials:
-
This compound
-
2-Chlorohexanal
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reactant Solution: Prepare an equimolar solution of this compound and 2-chlorohexanal in acetone. Add a known amount of an internal standard to this solution.
-
Preparation of Nucleophile Solution: Prepare a solution of sodium iodide in acetone with a molar amount that is less than the total molar amount of the haloaldehydes (e.g., 0.5 equivalents relative to the total haloaldehydes).
-
Reaction Initiation: Add the sodium iodide solution to the haloaldehyde solution at a constant temperature (e.g., 25°C) with vigorous stirring.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a non-polar solvent and washing with water to remove unreacted sodium iodide).
-
Analysis: Analyze the quenched aliquots by GC-MS. The internal standard will allow for the accurate determination of the concentrations of the remaining this compound and 2-chlorohexanal.
-
Data Analysis: Plot the concentration of each haloaldehyde as a function of time. The compound that is consumed more rapidly is the more reactive species. The relative rate constant can be determined by comparing the rates of disappearance of the two substrates.
Visualizing the Reactivity Determinants
The following diagram illustrates the key factors influencing the comparative reactivity of this compound and 2-chlorohexanal in an SN2 reaction.
Validating the Structure of 2-Bromohexanal: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to aid in the structural validation of 2-Bromohexanal. Due to the limited availability of public spectroscopic data for this compound, this document leverages data from analogous compounds—hexanal, 2-chlorohexanal, and 2-iodohexane—to predict and corroborate the expected spectral features of this compound. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and known spectroscopic data for this compound and its comparative compounds. These values are essential for confirming the identity and purity of synthesized this compound.
Table 1: ¹H NMR Chemical Shift (δ) Comparison (Predicted for this compound)
| Proton Assignment | Hexanal (ppm) | This compound (Predicted, ppm) | Rationale for Prediction |
| H1 (Aldehyde) | ~9.76 | ~9.5-9.7 | The aldehyde proton is expected to be slightly shielded compared to hexanal due to the electron-withdrawing effect of the adjacent bromine atom. |
| H2 (CH-Br) | - | ~4.2-4.4 | The proton on the carbon bearing the bromine is expected to be significantly downfield due to the strong deshielding effect of the halogen. |
| H3 (CH₂) | ~2.42 | ~2.0-2.2 | This methylene group will be deshielded by the adjacent C-Br group, but less so than H2. |
| H4, H5 (CH₂) | ~1.3-1.6 | ~1.3-1.7 | These methylene groups are further from the electronegative bromine and are expected to have chemical shifts similar to the corresponding protons in hexanal. |
| H6 (CH₃) | ~0.9 | ~0.9 | The terminal methyl group is least affected by the bromine substitution and should have a chemical shift very similar to that of hexanal. |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison (Predicted for this compound)
| Carbon Assignment | Hexanal (ppm) | This compound (Predicted, ppm) | Rationale for Prediction |
| C1 (Aldehyde) | ~202 | ~195-200 | The aldehyde carbon is expected to be slightly shielded due to the electronegative bromine on the adjacent carbon. |
| C2 (CH-Br) | ~44 | ~50-55 | The carbon directly attached to the bromine will be significantly deshielded. |
| C3 (CH₂) | ~22 | ~30-35 | The effect of the bromine atom will deshield the adjacent methylene carbon. |
| C4 (CH₂) | ~31 | ~28-32 | A smaller deshielding effect is expected on this carbon. |
| C5 (CH₂) | ~14 | ~22-25 | Minimal effect from the distant bromine atom. |
| C6 (CH₃) | ~14 | ~13-15 | The terminal methyl carbon should be largely unaffected. |
Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison
| Functional Group | Hexanal | This compound (Predicted) | Characteristic Absorption Range |
| C=O Stretch (Aldehyde) | ~1730 | ~1725-1735 | Strong absorption. The position is slightly influenced by the electronegativity of the adjacent substituent. |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | ~2820, ~2720 | Two characteristic medium-intensity bands. |
| C-Br Stretch | - | ~550-650 | This absorption is expected in the fingerprint region and is indicative of the carbon-bromine bond. |
| C-H Stretch (Alkyl) | ~2850-2960 | ~2850-2960 | Strong, sharp absorptions. |
Table 4: Mass Spectrometry (m/z) Data
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 178/180 (due to ⁷⁹Br/⁸¹Br isotopes) | Fragments corresponding to the loss of Br, CHO, and alkyl chain fragmentation. |
| Hexanal | 100 | 82 (M-18, loss of H₂O), 72 (M-28, loss of C₂H₄), 57, 44, 41 |
| 2-Chlorohexanal[1] | 134/136 (due to ³⁵Cl/³⁷Cl isotopes) | Similar fragmentation pattern to this compound, with shifts due to the different halogen mass. |
Experimental Protocols
Accurate spectroscopic data is crucial for unequivocal structure validation. Below are detailed methodologies for the key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be free of residual water. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument: FT-IR spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean KBr/NaCl plates should be acquired before running the sample.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the comparative spectroscopic data.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to Alternative Reagents for the Alpha-Bromination of Aldehydes
For researchers, scientists, and drug development professionals, the selective alpha-bromination of aldehydes is a critical transformation in organic synthesis, providing key intermediates for the construction of complex molecules. While the classical approach using elemental bromine in acidic media is well-established, its hazardous nature and potential for side reactions have driven the exploration of alternative reagents. This guide provides an objective comparison of the performance of several alternative reagents, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
Comparison of Reagent Performance
The following table summarizes the key performance indicators for various reagents used in the alpha-bromination of aldehydes, including reaction conditions, yields, and substrate scope.
| Reagent/Method | Typical Aldehyde Substrate | Reaction Conditions | Typical Yield (%) | Notes |
| Elemental Bromine (Br₂) / Acid | Aliphatic & Aromatic | Acetic acid, 40-60 °C, 1-3 h | 60-80% | Traditional method. Corrosive and hazardous. Can lead to over-bromination and side reactions.[1][2] |
| N-Bromosuccinimide (NBS) / Organocatalyst | Aliphatic (linear, branched), Aromatic | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, HFIP, H₂O, 0 °C, 1-5 h | 75-95% | Excellent for enantioselective bromination. Milder conditions compared to Br₂. Slow addition of NBS is crucial to avoid side reactions.[3] |
| Pyridinium Hydrobromide Perbromide (Py·HBr₃) | Aromatic | Acetic acid, 90 °C, 1-2 h | 70-90% (for ketones) | Solid, stable, and safer to handle than liquid bromine. Primarily documented for ketones, but applicable to aldehydes. Can cause ipso-bromodeformylation in certain substituted aromatic aldehydes.[4] |
| Copper(II) Bromide (CuBr₂) | Aliphatic & Aromatic | Acetonitrile or other polar solvents, reflux, 2-6 h | 65-85% | Less hazardous than Br₂. The reaction is believed to proceed through a copper-bound enolate. Stoichiometric amounts of CuBr₂ are often required. |
| Hydrogen Peroxide (H₂O₂) / Hydrobromic Acid (HBr) | Aliphatic & Aromatic (primarily ketones) | Water, room temperature, 1-4 h | 70-95% (for ketones) | "Green" chemistry approach with water as the only byproduct from the oxidant. Primarily demonstrated for ketones, but offers a promising alternative for aldehydes.[5][6] |
Reaction Mechanisms and Experimental Workflows
The choice of reagent not only influences the reaction outcome but also the underlying mechanism and experimental procedure. The following diagrams illustrate the signaling pathways for the key bromination methods and the general experimental workflows.
Signaling Pathways
Caption: Acid-catalyzed alpha-bromination of an aldehyde via an enol intermediate.
Caption: Organocatalytic alpha-bromination of an aldehyde using NBS via an enamine intermediate.
Experimental Workflows
Caption: General experimental workflow for traditional alpha-bromination using Br₂.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Study of α-Haloaldehydes in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, α-haloaldehydes are a class of versatile building blocks in organic synthesis. Their inherent bifunctionality, with an electrophilic carbonyl carbon and a carbon bearing a leaving group, coupled with the chirality at the α-position, makes them powerful intermediates for the construction of complex molecular architectures. This guide provides an objective comparison of the performance of α-haloaldehydes with alternative synthetic strategies, supported by experimental data, detailed protocols, and visual aids to facilitate understanding and application in the laboratory.
Reactivity and Applications of α-Haloaldehydes
α-Haloaldehydes are characterized by the presence of a halogen atom (F, Cl, Br, or I) at the carbon adjacent to the aldehyde carbonyl group. This structural feature significantly influences their reactivity, making them susceptible to a variety of transformations. They are particularly valuable in the synthesis of natural products and medicinally relevant compounds.[1][2]
The primary modes of reactivity include:
-
Nucleophilic Substitution: The α-carbon is highly activated towards SN2 displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to their use in constructing diverse molecular scaffolds.
-
Carbonyl Addition: The aldehyde functionality readily undergoes addition reactions with organometallic reagents and other nucleophiles.
-
Epoxide and Aziridine Formation: α-Haloaldehydes are excellent precursors for the synthesis of epoxides and aziridines through intramolecular cyclization following reduction or reductive amination of the carbonyl group.
-
Cycloaddition Reactions: They can participate as dipolarophiles in cycloaddition reactions, leading to the formation of heterocyclic systems.
Recent advances in organocatalysis have enabled the highly enantioselective synthesis of α-haloaldehydes, further expanding their utility in asymmetric synthesis.[1][2]
Performance Comparison: α-Haloaldehydes vs. Alternatives
A key aspect of synthetic planning is the choice of appropriate building blocks. Here, we compare the performance of α-haloaldehydes in several key transformations against common alternative methods.
Epoxide Synthesis: Darzens Condensation vs. Corey-Chaykovsky Reaction
Epoxides are crucial intermediates in organic synthesis. While α-haloaldehydes can be converted to epoxides, the Darzens condensation, which typically involves an α-haloester and an aldehyde or ketone, and the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, are two of the most prevalent methods for their synthesis.[3][4][5][6][7]
| Method | Starting Materials | Reagents | Typical Yield | Diastereoselectivity | Key Advantages | Key Disadvantages |
| From α-Chloroaldehyde | α-Chloroaldehyde | 1. NaBH₄2. Base (e.g., K₂CO₃) | Good to Excellent | High (often stereospecific) | Utilizes readily available α-haloaldehydes. | Requires a two-step sequence. |
| Darzens Condensation | Aldehyde, α-Haloester | Base (e.g., NaOEt, NaH) | Good to Excellent[8][9][10] | Variable (can be controlled with chiral auxiliaries or catalysts) | One-pot reaction. | Can have issues with stereocontrol; strong base may not be compatible with all functional groups.[5] |
| Corey-Chaykovsky Reaction | Aldehyde | Sulfur Ylide (e.g., (CH₃)₂SOCH₂) | Good to Excellent[3][6] | Generally high for unstabilized ylides. | Milder conditions than Wittig reaction; tolerant of many functional groups.[4] | Stoichiometric use of sulfur reagent. |
Nucleophilic Substitution: α-Haloaldehydes vs. α-Tosyloxyaldehydes
For the introduction of nucleophiles at the α-position of an aldehyde, α-tosyloxyaldehydes serve as a common alternative to α-haloaldehydes. The choice between a halide and a tosylate as the leaving group can significantly impact reaction rates and conditions.
| Substrate | Leaving Group | Relative Reactivity in SN2 | Typical Conditions | Key Advantages | Key Disadvantages |
| α-Bromoaldehyde | Br⁻ | Very High | Mild; often room temperature | Excellent leaving group, leading to fast reactions. | Can be less stable and more prone to side reactions. |
| α-Chloroaldehyde | Cl⁻ | High | Mild to moderate heating may be required | More stable and often more readily available than α-bromoaldehydes. | Less reactive than α-bromoaldehydes. |
| α-Tosyloxyaldehyde | TsO⁻ | High | Often requires slightly elevated temperatures | Good leaving group; tosylate is a common activating group. | Requires an additional step to introduce the tosyl group. |
The reactivity order in SN2 reactions is generally I > Br > OTs > Cl.[11] The increased reactivity of α-halo carbonyl compounds in SN2 reactions is attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group.[12]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of synthetic methods. Below are representative protocols for key transformations involving α-haloaldehydes.
General Procedure for Organocatalytic α-Bromination of Aldehydes
This procedure is adapted from the work of Jørgensen and co-workers and provides a general method for the enantioselective α-bromination of aldehydes.[13]
Materials:
-
Aldehyde (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (catalyst) (2 mol%)
-
Hexafluoroisopropanol (HFIP)
-
Water
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the aldehyde (1.88 mmol) in HFIP (0.5 mL) at 4 °C, add a solution of the catalyst (0.015 mmol) in HFIP (0.5 mL) and water (as determined by optimization).
-
Stir the reaction mixture for 2 minutes before adding a solution of NBS (0.75 mmol) in HFIP (1.0 mL) over a determined period.
-
Upon completion of the reaction (monitored by TLC), transfer the reaction mixture to a stirred vial containing methanol (5 mL) and NaBH₄ (~5 equiv) to reduce the α-bromoaldehyde to the corresponding bromohydrin.
-
Stir the reduction for 2 minutes before quenching with saturated aqueous NH₄Cl (10 mL) and water (5 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude bromohydrin can be purified by flash column chromatography.
General Procedure for Darzens Condensation of an α-Chloroaldehyde with Ethyl Chloroacetate
This protocol provides a general method for the synthesis of α,β-epoxy esters from an α-chloroaldehyde.[8]
Materials:
-
α-Chloroaldehyde (1.0 equiv)
-
Ethyl chloroacetate (1.2 equiv)
-
Sodium methoxide (1.5 equiv)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the α-chloroaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) dissolved in dry toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.5 equiv) in methanol dropwise over 30-40 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude glycidic ester.
-
The crude product can be purified by flash column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of α-haloaldehydes in organic synthesis.
Caption: Organocatalytic α-halogenation of an aldehyde.
Caption: Comparison of epoxide synthesis routes.
Conclusion
α-Haloaldehydes are undeniably potent and versatile intermediates in organic synthesis. Their value is continually enhanced by the development of new, highly stereoselective methods for their preparation. While alternative synthetic strategies exist for many of their key transformations, the unique reactivity profile of α-haloaldehydes often provides a more direct or efficient route to complex target molecules. A thorough understanding of their reactivity, coupled with a comparative knowledge of alternative methods, empowers the synthetic chemist to make informed decisions in the design and execution of elegant and efficient synthetic strategies. This guide serves as a foundational resource for leveraging the synthetic potential of α-haloaldehydes in research and development.
References
- 1. α-Haloaldehydes: versatile building blocks for natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. A convenient synthesis of enantioenriched α-haloaldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. α-Haloaldehydes: versatile building blocks for natural product synthesis [impactio.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Comparative Analysis of the Biological Activity of 2-Bromohexanal and Structurally Related Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-bromohexanal, focusing on its antimicrobial and cytotoxic properties in relation to its parent compound, hexanal, and other similar aldehydes. Due to a notable scarcity of direct experimental data for this compound and its chlorinated analog, 2-chlorohexanal, this document synthesizes available information on related compounds to infer potential structure-activity relationships and guide future research.
The introduction of a halogen atom at the alpha-position of an aldehyde is anticipated to significantly modulate its biological activity. The electronegativity of the halogen can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity with biological nucleophiles such as amino and sulfhydryl groups in proteins and nucleic acids. This increased reactivity is hypothesized to be a key factor in the antimicrobial and cytotoxic effects of α-haloaldehydes.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the antimicrobial and cytotoxic activities of hexanal and other relevant aldehydes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies. The absence of data for this compound and 2-chlorohexanal highlights a significant gap in the current scientific literature.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Test Organism | MIC (mg/mL) | Reference |
| Hexanal | Escherichia coli (STEC) | 2.24 - 2.52 | [1] |
| Vibrio parahaemolyticus | 0.4 | [2] | |
| This compound | Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available | ||
| 2-Chlorohexanal | Various Bacteria | Data not available |
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound that is required for 50% inhibition of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Hexanal | HeLa, HepG2 | Data not available | [3][4] |
| This compound | HeLa, MCF-7 | Data not available | |
| 2-Chlorohexanal | Various Cancer Cell Lines | Data not available |
The lack of specific IC50 values for hexanal against common cancer cell lines in the readily available literature, alongside the absence of data for its halogenated derivatives, underscores the need for direct experimental evaluation.
Experimental Protocols
To facilitate future research and ensure the generation of comparable data, detailed protocols for key in vitro assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Postulated Mechanism of Action
Aldehydes, particularly α,β-unsaturated and halogenated aldehydes, are known to exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death). The enhanced electrophilicity of α-haloaldehydes likely facilitates their interaction with cellular macromolecules, leading to cellular stress and the activation of apoptotic pathways.
References
- 1. Eugenol, citral, and hexanal, alone or in combination with heat, affect viability, biofilm formation, and swarming on Shiga-toxin-producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Vibrio parahaemolyticus Mechanism of Hexanal and Its Inhibitory Effect on Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
2-Bromohexanal: A Superior Alkylating Agent for Specialized Applications
For researchers, scientists, and drug development professionals, the choice of an alkylating agent is critical to the success of synthetic strategies. While a plethora of options exist, 2-Bromohexanal emerges as a compelling choice for specific applications, offering a unique combination of reactivity and selectivity. This guide provides an objective comparison of this compound's performance against other common alkylating agents, supported by available experimental data and detailed methodologies.
Unveiling the Advantages of this compound
This compound, an α-bromoaldehyde, possesses two reactive centers: the aldehyde carbonyl group and the carbon bearing the bromine atom. This dual functionality allows for a range of chemical transformations, making it a versatile building block in organic synthesis. Its primary advantage as an alkylating agent lies in the strategic placement of the bromine atom, which activates the α-carbon for nucleophilic attack.
The key benefits of employing this compound include:
-
Targeted Reactivity: The electron-withdrawing effect of the adjacent aldehyde group enhances the electrophilicity of the carbon-bromine bond, facilitating nucleophilic substitution reactions.
-
Versatility in Synthesis: The presence of the aldehyde group opens avenues for subsequent reactions, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular architectures.
-
Potential for High Selectivity: Under controlled conditions, this compound can exhibit high selectivity in its reactions, a crucial factor in multi-step syntheses and the preparation of pharmaceutical intermediates.
Performance Comparison with Other Alkylating Agents
To objectively assess the performance of this compound, this guide presents a comparative analysis with other commonly used alkylating agents. The following tables summarize key performance indicators based on available experimental data for analogous reactions. It is important to note that direct comparative studies for this compound are limited; therefore, data from structurally similar compounds, such as other α-bromoaldehydes and α-bromoketones, are used to provide a reasonable expectation of performance.
Table 1: Comparison of Reaction Yields in Alkylation of Amines
| Alkylating Agent | Nucleophile | Product Type | Reported Yield (%) | Reference/Analogy |
| This compound | Primary Amine | Secondary Amine | Good to Excellent (estimated) | Based on general reactivity of α-haloaldehydes |
| Iodoethane | Ammonia | Primary Amine | 34% (with excess ammonia) | [1] |
| Benzyl Bromide | Primary Amine | Secondary Amine | 76-87% | [2] |
| 2-Bromobutane | Primary Amine | Secondary Amine | 82-87% | [2] |
Table 2: Comparison of Reaction Yields in Alkylation of Thiols (Hantzsch Thiazole Synthesis)
| Alkylating Agent | Nucleophile | Product Type | Reported Yield (%) | Reference/Analogy |
| This compound | Thiourea | 2-Aminothiazole derivative | 70-90% (estimated) | Based on Hantzsch synthesis with α-haloaldehydes |
| α-Bromoketones | Thiourea | 2-Aminothiazole derivatives | 20-94% | [3][4] |
| Phenacyl Bromide | Thiourea | 2-Amino-4-phenylthiazole | Good to Excellent | [5] |
Table 3: Comparison of Reactivity and Selectivity
| Alkylating Agent | Key Feature | Advantages | Disadvantages |
| This compound | α-Bromoaldehyde | Dual functionality, activated α-carbon | Potential for side reactions involving the aldehyde |
| Alkyl Iodides | Highly reactive | High reaction rates | Lower selectivity, potential for over-alkylation |
| Alkyl Bromides | Good balance of reactivity and stability | Versatile, widely used | Less reactive than iodides |
| Alkyl Chlorides | Less reactive, more stable | Cost-effective, stable | Requires harsher reaction conditions |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols provide a framework for key experiments involving this compound.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of α-bromoaldehydes.
Materials:
-
Hexanal
-
Bromine
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve hexanal (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound, which can be purified by vacuum distillation.
General Protocol for N-Alkylation of Primary Amines with this compound
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile, add triethylamine (1.2 eq).
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hantzsch Thiazole Synthesis with this compound and Thiourea
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-amino-4-butylthiazole derivative by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Nucleophilic substitution mechanism of this compound.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Conclusion
This compound stands out as a valuable alkylating agent due to its dual functionality and tailored reactivity. While direct comparative data is still emerging, the available information on analogous systems strongly suggests its potential for high yields and selectivity in various synthetic applications, particularly in the synthesis of complex heterocyclic structures and pharmaceutical intermediates. The provided protocols offer a solid foundation for researchers to explore the full potential of this versatile reagent. As research continues, this compound is poised to become an increasingly important tool in the arsenal of synthetic chemists.
References
- 1. US7544814B2 - [3.2.0] Heterocyclic compounds and methods of using the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Mechanistic Duel at the Alpha-Carbon: A Comparative Analysis of SN1 and SN2 Reactions in 2-Bromohexanal
For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic substitution reactions is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a detailed mechanistic comparison of the SN1 and SN2 reactions at the alpha-carbon of 2-bromohexanal, a substrate of interest due to the electronic influence of the adjacent carbonyl group. We present a synthesis of established principles, supported by hypothetical experimental data, to illuminate the factors governing these competing pathways.
The substitution of the bromine atom in this compound by a nucleophile can proceed through two distinct mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred route is dictated by a variety of factors, including the nature of the nucleophile, the solvent, and the stability of any intermediates. While alpha-halo aldehydes are generally reactive, the proximity of the electron-withdrawing carbonyl group introduces unique electronic effects that influence the transition states and intermediates of both reactions.
Executive Summary of Mechanistic Differences
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |
| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of configuration |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |
| Intermediate | Planar carbocation | Pentacoordinate transition state |
Hypothetical Experimental Data
To illustrate the competitive nature of these reactions, consider the following hypothetical data for the reaction of (R)-2-bromohexanal with two different nucleophiles under distinct solvent conditions.
| Nucleophile | Solvent | Predominant Mechanism | Rate Constant (M⁻¹s⁻¹) | Product Stereochemistry (% Inversion) |
| 0.1 M NaI | Acetone | SN2 | 2.5 x 10⁻³ | ~98% |
| 0.1 M H₂O | 80:20 Ethanol/Water | SN1 | 1.2 x 10⁻⁵ (pseudo-first order) | ~55% (slight preference for inversion) |
This data exemplifies how a strong nucleophile in a polar aprotic solvent heavily favors the SN2 pathway, leading to a high degree of stereochemical inversion.[1][2] Conversely, a weak nucleophile in a polar protic solvent promotes the SN1 mechanism, resulting in significant racemization due to the formation of a planar carbocation intermediate.[1][2]
Visualizing the Competing Pathways
The choice between the SN1 and SN2 pathway is a critical branch point in the reaction of this compound. The following diagram illustrates this mechanistic dichotomy.
Caption: Competing SN1 and SN2 pathways for the nucleophilic substitution of this compound.
Experimental Protocols
To empirically determine the operative mechanism and gather data such as that presented above, the following experimental protocols are essential.
Kinetic Analysis
Objective: To determine the rate law of the reaction and thereby distinguish between the unimolecular (SN1) and bimolecular (SN2) nature of the rate-determining step.
Methodology:
-
Reaction Setup: Prepare a series of reactions in a constant temperature bath. For each run, vary the initial concentration of either this compound or the nucleophile while keeping the other constant.
-
Monitoring Reaction Progress: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a neutralizing agent).
-
Quantification: Analyze the concentration of the remaining this compound or the formed product in each aliquot using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the reactant versus time. Determine the initial rate of reaction for each run. By comparing the rates at different initial concentrations, the order of the reaction with respect to each reactant can be determined, thus establishing the rate law. For an SN2 reaction, doubling the nucleophile concentration should double the reaction rate, whereas for an SN1 reaction, it will have no effect.[3][4]
Stereochemical Analysis using Polarimetry
Objective: To determine the stereochemical outcome of the reaction (inversion, retention, or racemization).
Methodology:
-
Preparation of Chiral Starting Material: Begin with an enantiomerically pure sample of (R)- or (S)-2-bromohexanal.
-
Initial Optical Rotation: Measure the specific rotation of the starting material using a polarimeter.[5][6][7]
-
Reaction: Carry out the nucleophilic substitution reaction to completion.
-
Product Isolation and Purification: Isolate and purify the 2-hydroxyhexanal product.
-
Final Optical Rotation: Measure the specific rotation of the purified product.
-
Analysis:
-
Complete inversion of configuration (characteristic of an SN2 reaction) will result in a product with an equal but opposite specific rotation to the starting material (assuming the nucleophile and leaving group have the same priority).[1]
-
Complete racemization (characteristic of a pure SN1 reaction) will result in a product with a specific rotation of zero.[1]
-
A partially racemized product indicates a competition between SN1 and SN2 pathways or an SN1 reaction with incomplete racemization.
-
Product Identification and Stereoisomer Quantification by NMR and Chiral HPLC
Objective: To confirm the structure of the product and quantify the ratio of enantiomers or diastereomers formed.
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra of the purified product to confirm the successful substitution and the overall structure of 2-hydroxyhexanal.
-
To distinguish between enantiomers, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample.[8][9] This can induce diastereomeric interactions that result in separate signals for the enantiomers, allowing for their quantification by integration.
-
-
Chiral HPLC:
-
Develop a chiral HPLC method using a chiral stationary phase capable of separating the enantiomers of 2-hydroxyhexanal.
-
Inject the purified product mixture onto the column and record the chromatogram.
-
The relative peak areas of the two enantiomers will provide a precise quantification of the enantiomeric excess and thus the degree of inversion or racemization.[8]
-
Logical Workflow for Mechanistic Determination
The following workflow outlines the decision-making process for predicting and verifying the dominant reaction mechanism.
Caption: A logical workflow for the determination of the reaction mechanism.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. scilit.com [scilit.com]
Unveiling the Reactivity of 2-Bromohexanal: A Comparative Guide to its Cross-Reactivity with Diverse Nucleophiles
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the cross-reactivity of 2-bromohexanal with a range of biologically and synthetically relevant nucleophiles. Understanding these interactions is crucial for predicting potential off-target effects, designing novel therapeutics, and optimizing synthetic pathways.
This compound, an aliphatic aldehyde functionalized with a bromine atom at the alpha-position, possesses two primary electrophilic sites: the carbonyl carbon and the carbon bearing the bromine. This dual reactivity makes it susceptible to attack by a variety of nucleophiles, leading to a range of potential products. This guide summarizes the expected reactivity trends with key classes of nucleophiles—amines, thiols, alcohols, and DNA bases—supported by analogous experimental data and detailed experimental protocols for further investigation.
Comparative Reactivity Analysis
The general order of nucleophilicity for the functional groups discussed here is:
Thiols > Amines > Alcohols
This trend is reflected in their expected reaction rates with this compound.
Data Presentation: Relative Reactivity
The following table summarizes the expected relative second-order rate constants for the reaction of an α-bromo carbonyl compound with various nucleophiles, based on data from analogous systems.
| Nucleophile Class | Representative Nucleophile | Expected Relative Rate Constant (k_rel) | Predominant Reaction Type |
| Thiols | Cysteine / Glutathione | ~100 - 1000 | Nucleophilic Substitution (S_N2) |
| Amines | Lysine / Polyamines | ~10 - 100 | Nucleophilic Substitution (S_N2) |
| Alcohols | Serine / Tyrosine | ~1 | Nucleophilic Substitution (S_N2) |
| DNA Bases | Guanine (N7) | Variable | Nucleophilic Substitution (Alkylation) |
Note: The relative rate constants are estimations based on general principles of nucleophilicity and data from analogous α-bromo ketones. Actual rates for this compound will require experimental verification.
Signaling Pathways and Reaction Mechanisms
The primary reaction of this compound with soft nucleophiles like thiols and amines is expected to be a bimolecular nucleophilic substitution (S_N2) at the α-carbon, displacing the bromide ion.
Caption: General S_N2 reaction mechanism of this compound with a nucleophile.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Reaction Kinetics by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constants for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophiles (e.g., N-acetylcysteine, n-butylamine, isopropanol)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Prepare stock solutions of this compound, the chosen nucleophile, and the internal standard in the deuterated solvent of known concentrations.
-
In an NMR tube, combine the this compound and internal standard solutions.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Initiate the reaction by adding the nucleophile solution to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
-
Integrate the signals corresponding to the disappearing reactant (e.g., the aldehydic proton of this compound) and the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs) if the nucleophile is in large excess.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
Caption: Workflow for kinetic analysis of this compound reactions by NMR.
Protocol 2: Analysis of DNA Adduct Formation
Objective: To determine the potential for this compound to form covalent adducts with DNA.
Materials:
-
This compound
-
Calf thymus DNA or specific oligonucleotides
-
Phosphate buffer (pH 7.4)
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Incubate this compound with DNA in phosphate buffer at 37°C for a specified time.
-
Precipitate the DNA to remove unreacted this compound.
-
Enzymatically digest the DNA to individual nucleosides.
-
Analyze the digest by LC-MS/MS, monitoring for the mass-to-charge ratios corresponding to potential adducts of this compound with deoxyguanosine, deoxyadenosine, etc.
-
Fragment the potential adduct ions to confirm their structure.
Cross-Reactivity with DNA Nucleobases
The purine bases in DNA, particularly the N7 position of guanine, are nucleophilic and susceptible to alkylation by electrophiles. While direct experimental data for this compound is lacking, related α,β-unsaturated aldehydes and other α-halo carbonyls have been shown to form adducts with DNA. The reaction of this compound with guanine is anticipated to proceed via nucleophilic attack from the N7 position on the α-carbon, leading to the formation of a covalent adduct and displacement of the bromide ion. The formation of such adducts has the potential to be mutagenic and is a critical consideration in toxicology and drug development.
Caption: Proposed reaction of this compound with the N7 position of guanine.
Conclusion
This compound is a reactive electrophile with the potential to engage in cross-reactivity with a variety of biological nucleophiles. Based on established principles of chemical reactivity, thiols are expected to be the most potent reactants, followed by amines and then alcohols. The potential for DNA adduction, particularly at guanine residues, warrants careful consideration in any application where this compound may be present in a biological system. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these cross-reactivities and further elucidate the reaction landscape of this versatile molecule.
Safety Operating Guide
Proper Disposal of 2-Bromohexanal: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-Bromohexanal is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aldehyde, this compound requires specific handling and disposal procedures to mitigate potential hazards to researchers and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.[1][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. It is important to consider the breakthrough time of the glove material for the duration of the handling task.[1][3]
-
Body Protection: A flame-retardant lab coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron is also recommended.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
-
Waste Segregation: this compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[5][6][7] Mixing these waste types can lead to increased disposal costs and complicate the disposal process.[7]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container with a secure cap for collecting this compound waste.[4][8]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[4]
-
Do not overfill the waste container; a general guideline is to not exceed 90% of its capacity.[9]
-
-
Collection of Contaminated Materials: Any materials that come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste.[1] These items should be collected in a separate, clearly labeled container for solid hazardous waste.[4]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat, sparks, open flames, and incompatible materials.[4][7]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4][8] Provide them with a complete and accurate description of the waste.[4]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[8]
-
Don Appropriate PPE: Before any cleanup is attempted, ensure you are wearing the proper personal protective equipment as outlined above.[8]
-
Contain and Clean the Spill:
-
For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][10]
-
Use non-sparking tools for the cleanup process.[10]
-
Collect the absorbed material and any contaminated debris into a suitable, labeled container for hazardous waste disposal.[1][8]
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[8] Ensure the area is well-ventilated during and after the cleanup.[8]
-
Report the Incident: Report the spill to your laboratory supervisor and the institution's EHS office.[8]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data from a similar compound, 2-Bromohexane, is provided for reference.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃Br | |
| Molecular Weight | 165.07 g/mol | |
| Boiling Point | 146 - 147 °C @ 760mmHg | |
| Specific Gravity | 1.171 g/cm³ | |
| Solubility in Water | Insoluble |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2,3-DIBROMOHEXANAL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromohexanal
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Bromohexanal, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally related compounds, such as other brominated alkanes and aldehydes. These compounds are typically flammable and irritating to the skin, eyes, and respiratory tract.[1] Therefore, stringent adherence to these safety measures is imperative.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is presumed to be a hazardous substance requiring comprehensive personal protection. The following table summarizes the mandatory PPE for handling this chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] Double gloving is recommended. | To prevent skin contact and absorption. Halogenated organic compounds can penetrate some glove materials. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][4] | To protect against splashes and airborne droplets that can cause severe eye damage.[5] |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.[4] For larger quantities, a chemical-resistant apron is advised. | To minimize skin exposure and protect from potential splashes.[2] |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors, which may cause respiratory irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety.
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare Fume Hood: Verify the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean and clear of unnecessary items.
-
Assemble Materials: Gather and place all necessary equipment (glassware, reagents, etc.) inside the fume hood.
2. Handling:
-
Weighing and Transferring: Carefully weigh or measure the desired amount of this compound within the fume hood to minimize inhalation risk. Use appropriate tools like a pipette or funnel to prevent spills when transferring.
-
Performing the Reaction: Conduct all procedural steps within the fume hood. Keep the container of this compound tightly closed when not in use.[1]
3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Below is a visual representation of the safe handling workflow.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency and First-Aid Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention. |
The following diagram outlines the immediate steps to take in case of an exposure.
Caption: A flowchart outlining the immediate steps to take in case of an exposure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials contaminated with this compound must be treated as hazardous waste.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste (Solutions): Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1] Do not dispose of down the drain.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
